The antiviral activity of amdoxovir is mediated through a multi-step activation process and specific interaction with its target.
The table below summarizes key characteristics of this compound and its active form.
| Feature | This compound (DAPD, Prodrug) | DXG-TP (Active Metabolite) |
|---|---|---|
| Chemical Classification | Guanosine analogue NRTI, 6-aminopurine [1] [4] | Nucleoside triphosphate analogue |
| Primary Molecular Target | Not applicable (inactive prodrug) | HIV-1 Reverse Transcriptase [4] |
| Main Mechanism | Precursor to active drug | Competes with dGTP; causes DNA chain termination [1] [3] |
| Key Resistance Mutations | K65R, L74V [5] [1] | K65R, L74V [5] [1] |
| Activation Pathway | Deaminated by adenosine deaminase to DXG [1] [2] | Phosphorylated from DXG by cellular kinases [1] |
Evidence for this compound's activity and synergy comes from both in vitro studies and a short-term clinical trial.
The table below summarizes the quantitative results from this clinical trial.
| Treatment Group | Mean Change in Viral Load (log₁₀ copies/mL) | Synergy/Observation |
|---|---|---|
| Placebo | +0.10 | Baseline |
| Zidovudine 300 mg BID | -0.55 | -- |
| This compound 500 mg BID | -1.09 | -- |
| This compound + Zidovudine 300 mg BID | -1.69 | Additive/Synergistic |
| This compound + Zidovudine 200 mg BID | -2.00 | Synergistic (P=0.021 vs. AMDX alone) |
A key feature of this compound is its unique resistance profile and potential for synergistic combinations.
The following diagram illustrates the activation pathway of this compound and its synergistic mechanism with zidovudine.
This compound activation pathway and synergistic mechanism with zidovudine.
This compound has been evaluated in several Phase I and II clinical trials and was generally well-tolerated in the short-term proof-of-concept study [5]. However, its development seems to have halted.
(-)-β-D-2,6-Diaminopurine Dioxolane (DAPD), also known as Amdoxovir, is an orally bioavailable nucleoside reverse transcriptase inhibitor (NRTI) prodrug developed to address the critical need for antiretroviral agents effective against drug-resistant HIV-1 strains. DAPD was specifically designed as a water-soluble prodrug of the potent anti-HIV agent (-)-β-D-dioxolane guanine (DXG), aiming to overcome the poor solubility and low oral bioavailability associated with DXG itself [1] [2]. The clinical significance of DAPD stems from its unique resistance profile, demonstrating activity against HIV-1 variants that have developed resistance to other NRTIs such as zidovudine (AZT), lamivudine (3TC), and adefovir [1]. This lack of cross-resistance provides a compelling rationale for using DAPD in salvage therapy regimens for patients who have failed conventional nucleoside therapies, addressing a substantial unmet need in clinical management of HIV infection [1] [2].
The development of DAPD occurred during an era when limitations of existing HIV treatments were becoming increasingly apparent. While combination therapies using one or more RT inhibitors with protease inhibitors could strongly suppress virus replication, drug-related adverse events and emerging resistance mutations eventually limited their long-term utility [1]. DAPD emerged as a promising candidate with a differentiated profile, offering potent antiviral activity coupled with minimal cytotoxicity and no observed mitochondrial toxicity at therapeutic concentrations [1]. The compound progressed through clinical trials, with phase I/II studies confirming its safety profile and demonstrating efficacy in treatment-experienced individuals harboring viruses with multiple thymidine analog mutations (TAMS) and the M184V mutation [2].
DAPD functions as a prodrug that undergoes a sequential, enzyme-mediated activation process to ultimately form the pharmacologically active moiety that inhibits HIV-1 reverse transcriptase. The activation pathway begins with the conversion of DAPD to its intermediate metabolite DXG, which is subsequently phosphorylated to the active triphosphate form (DXG-TP) that exerts antiviral activity [1]. The initial conversion is catalyzed by adenosine deaminase (ADA), which deaminates DAPD at the 6-amino position of the purine ring [1]. Enzyme kinetic studies using calf adenosine deaminase determined a Km value of 15 ± 0.7 μM for DAPD, which is similar to the Km value for adenosine, though the catalytic rate (kcat) for DAPD is approximately 540-fold slower than for adenosine [1]. This efficient deamination process transforms the poorly soluble DAPD into the more potent DXG metabolite.
The final activation step occurs intracellularly, where DXG is phosphorylated by cellular kinases to form DXG-TP, the active inhibitory species. Research using CEM cells and peripheral blood mononuclear cells (PBMCs) exposed to either DAPD or DXG confirmed that only DXG-TP was detected intracellularly, indicating that DAPD is completely converted to DXG prior to phosphorylation [1]. DXG-TP functions as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase, competing with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain [1]. Once incorporated, DXG-TP terminates DNA chain elongation due to the absence of a 3'-hydroxyl group in the dioxolane ring, thereby preventing viral replication.
Figure 1: Metabolic Activation Pathway of DAPD to Its Active Form, DXG-TP
The antiviral potency of DAPD and its metabolite DXG has been extensively evaluated in multiple cell systems, including MT-2 cells and phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs) infected with the LAI strain of HIV-1 [1]. DXG demonstrates potent inhibition of HIV-1 reverse transcriptase through a dual mechanism involving competitive binding with natural nucleotides and subsequent chain termination after incorporation into the viral DNA [1]. Rapid transient kinetic studies have revealed that the efficiency of incorporation for DXG-TP is lower than that measured for the natural substrate, 2'-deoxyguanosine 5'-triphosphate, yet sufficient to potently suppress viral replication [1].
The resistance profile of DAPD/DXG represents one of its most clinically valuable attributes. Unlike many other nucleoside analogs, DXG maintains activity against HIV-1 strains resistant to AZT, 3TC, and adefovir [1] [2]. Molecular modeling studies suggest that the dioxolane moiety plays a significant role in stabilizing the binding between mutant HIV-1 RT and the nucleoside triphosphate, potentially explaining this favorable resistance profile [2]. Furthermore, resistance to DXG does not appear to emerge rapidly in clinical settings; in phase IIa trials, no genetic changes in HIV reverse transcriptase were observed between pretreatment and post-treatment genotypes following 15 days of DAPD monotherapy [2]. This distinguishes DAPD from many other antiretroviral agents and supports its use in treatment-experienced patients.
DXG-TP demonstrates favorable selectivity for viral reverse transcriptase over human DNA polymerases, contributing to its minimal cytotoxicity profile. Biochemical assays have shown that DXG-TP is a weak inhibitor of human DNA polymerases α and β [1]. Against the large subunit of human DNA polymerase γ, which is responsible for mitochondrial DNA replication, a Ki value of 4.3 ± 0.4 μM was determined for DXG-TP [1]. This selective inhibition is particularly important given the mitochondrial toxicity associated with other nucleoside analogs, which often limits their long-term use. The observed lack of mitochondrial toxicity for DAPD and DXG at therapeutic concentrations represents a significant advantage over several first-generation NRTIs [1].
Table 1: Key Kinetic Parameters for DAPD Activation and DXG-TP Inhibition
| Parameter | Value | Experimental System | Significance |
|---|---|---|---|
| ADA Km for DAPD | 15 ± 0.7 μM | Calf adenosine deaminase | Similar affinity as natural substrate adenosine |
| ADA kcat ratio (Adenosine/DAPD) | 540-fold faster for adenosine | Calf adenosine deaminase | Slower conversion rate but sufficient for activation |
| Polymerase γ Ki for DXG-TP | 4.3 ± 0.4 μM | Human DNA polymerase γ large subunit | Explains low mitochondrial toxicity |
| Efficiency of Incorporation | Lower than natural dGTP | HIV-1 RT rapid transient kinetics | Sufficient for antiviral activity |
The evaluation of antiviral potency for DAPD and DXG employs standardized in vitro systems using HIV-1 infected cells. The primary methodology involves infecting MT-2 cells or phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs) with the LAI strain of HIV-1 at a defined multiplicity of infection (MOI) [1]. For MT-2 cells, infection typically proceeds at an MOI of 0.01 for 2-4 hours at 37°C, after which infected cells (3 × 10⁴ cells/well) are seeded into 96-well plates containing serial dilutions of DAPD or DXG [1]. Following a 5-day incubation period at 37°C in a humidified 5% CO₂ atmosphere, antiviral activity is quantified using the XTT assay, which measures cell viability based on metabolic activity [1].
For assays conducted in PBMCs, the infection protocol is slightly modified. PBMCs are infected with HIV-1 at an MOI of 0.001 for 4 hours at 37°C before seeding infected cells (10⁵ cells/well) into 96-well plates containing serial dilutions of the test compound [1]. After 4 days of incubation, antiviral activity is assessed by measuring levels of p24 antigen in the culture supernatant using a commercial HIV-1 Antigen Microelisa System [1]. This dual-method approach allows comprehensive evaluation of compound efficacy across different cellular environments relevant to HIV infection and replication.
To confirm the essential role of adenosine deaminase in DAPD activation, researchers employ specific ADA inhibitors in antiviral assays. The experimental protocol involves adding the ADA inhibitor erythro-3-(adenin-9-yl)-2-nonanol (EHNA) at a concentration of 100 μM to cells at the time of infection [1]. Control cells are infected in the absence of EHNA. After a 2-hour infection period, cells are seeded into 96-well plates containing serial dilutions of DAPD along with the appropriate concentration of EHNA [1]. Cultures are incubated for 5 days, and antiviral activity is assessed using the XTT assay.
An alternative approach utilizes deoxycoformycin (DCF), another potent ADA inhibitor. In this protocol, PHA-stimulated human PBMCs cultured in flasks (5 × 10⁶ cells per 10 ml) are infected with HIV-1 at an MOI of 0.1 and preincubated with DCF for 30 minutes prior to DAPD addition [1]. Tenfold serial dilutions of DAPD (0.01 to 100 μM) are tested in combination with 10 μM DCF, with AZT serving as a positive control. After 6 days of incubation, supernatant is harvested and virus pellets are obtained by centrifugation for reverse transcriptase activity analysis [1]. These inhibition studies provide crucial evidence validating the prodrug mechanism and ADA-dependent activation of DAPD.
Figure 2: Experimental Workflow for Assessing DAPD Antiviral Activity
The assessment of cytotoxicity for DAPD and DXG follows standardized protocols using relevant cell lines. Researchers seed MT-2 cells and PHA-stimulated human PBMCs at densities of 3 × 10⁴ and 1 × 10⁵ cells/well, respectively, in 96-well cell culture plates containing twofold serial dilutions of DAPD or DXG [1]. Typical concentration ranges are 0.48 to 1,000 μM for DAPD and 0.24 to 500 μM for DXG [1]. Cultures are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere, followed by incubation with XTT for 3 hours. Cytotoxicity is determined by comparing treated cultures with untreated controls using the XTT assay [1].
The evaluation of mitochondrial toxicity represents a critical component of DAPD's safety assessment, particularly given the historical association of NRTIs with mitochondrial dysfunction. Studies examining the effects of DAPD and DXG on mitochondrial DNA content and function have demonstrated little or no cytotoxicity and no mitochondrial toxicity at the concentrations tested [1]. This favorable safety profile is further supported by biochemical assays showing weak inhibition of human DNA polymerases, especially polymerase γ, which is responsible for mitochondrial DNA replication [1].
Table 2: Key Experimental Protocols for DAPD Profiling
| Assay Type | Cell System | Key Parameters | Endpoint Measurements |
|---|---|---|---|
| Antiviral Activity | MT-2 cells, PBMCs | MOI: 0.01-0.001, 5-day incubation | XTT assay, p24 antigen ELISA |
| ADA Dependency | PBMCs + ADA inhibitors | EHNA (100 μM), DCF (10 μM) | RT activity, XTT assay |
| Cytotoxicity | MT-2 cells, PBMCs | 2-fold serial dilutions, 5-day incubation | XTT assay compared to untreated control |
| Enzyme Kinetics | Purified enzymes | Km, kcat, Ki determinations | Radiometric assays, HPLC analysis |
Despite the promising profile of DAPD, its optimal therapeutic potential has been limited by suboptimal oral bioavailability, approximately 30% in monkeys and rats, primarily due to low aqueous solubility [2]. To address this limitation, researchers have pursued systematic prodrug optimization strategies, synthesizing and evaluating various analogs with modified physicochemical properties. These efforts have yielded several promising candidates with improved pharmaceutical characteristics [2]. One key approach has involved modification at the C6 position of the purine ring, resulting in several-fold enhancements in anti-HIV activity compared to the parent DAPD compound without increasing toxicity [2].
The most notable optimized compound emerging from these structure-activity relationship studies is (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, which demonstrated 17-fold greater potency than DAPD itself [2]. Other successful modifications include the synthesis of 5'-L-valyl DAPD and various organic acid salts, which also exhibited enhanced anti-HIV activity compared to unmodified DAPD [2]. Interestingly, attempts to create prodrugs of the active metabolite DXG generally resulted in decreased potency compared to either DXG or DAPD, highlighting the importance of the adenosine deaminase activation step in the overall efficacy of this prodrug system [2].
The development of DAPD analogs exemplifies the evolution from traditional prodrug approaches to modern targeted strategies. Traditional prodrug design typically involved covalent modification of the parent drug with hydrophilic or lipophilic groups to enhance solubility or membrane permeability, respectively [3] [4]. While this approach can improve biopharmaceutical properties, it generally lacks specificity. In contrast, modern prodrug design incorporates molecular and cellular parameters, including membrane transporter targeting and enzyme-specific activation, to achieve more precise drug delivery [3] [4].
For DAPD optimization, researchers have applied principles of transporter-targeted prodrug design, potentially exploiting intestinal nutrient transporters to enhance oral absorption. This approach has been successfully employed for other antiviral agents, such as valacyclovir, which targets the human peptide transporter 1 (hPEPT1) to achieve 3-5 fold higher bioavailability compared to the parent drug acyclovir [3]. Similarly, the incorporation of amino acid moieties in DAPD prodrugs may facilitate transporter-mediated absorption, potentially overcoming the solubility-limited bioavailability of the parent compound [2] [4].
DAPD has progressed through multiple stages of clinical evaluation as a promising antiretroviral agent for treatment-experienced patients. In phase I trials, the drug demonstrated a favorable adverse effect profile during relatively short exposure periods [2]. More importantly, phase IIa clinical trials (ACTG-5165) conducted by the AIDS Clinical Trials Group (ACTG) sponsored by the National Institutes of Health (NIH) evaluated this compound in highly treatment-experienced individuals failing existing antiretroviral regimens [2]. These studies administered this compound at 500 mg twice daily, either alone or in combination with mycophenolate mofetil (MMF) at 500 mg twice daily, in addition to patients' current failing treatment regimens.
The clinical trial results demonstrated that this compound was effective in subjects with viral strains resistant to multiple nucleoside analogs, including those harboring thymidine analog mutations (TAMS) such as M41L and L210W, as well as the M184V mutation selected by lamivudine (3TC) and emtricitabine [2]. This robust activity against resistant strains underscores the unique resistance profile of DAPD/DXG and supports its potential utility in salvage therapy. Furthermore, the absence of emergent resistance mutations during short-term monotherapy suggests a potentially higher genetic barrier to resistance compared to some other NRTIs [2].
The continued development of DAPD and its optimized analogs faces both opportunities and challenges. The demonstrated efficacy against multidrug-resistant HIV, coupled with a favorable mitochondrial toxicity profile, positions DAPD as a valuable candidate for addressing unmet needs in antiretroviral therapy [1] [2]. However, the suboptimal bioavailability of the current formulation represents a limitation that must be addressed through further prodrug optimization or formulation advancements [2].
Future directions for DAPD development likely include combination strategies with other antiretroviral agents with complementary resistance profiles, potentially creating potent regimens for highly treatment-experienced patients. Additionally, the application of advanced prodrug technologies, such as phospholipid-based prodrug systems or targeted nanocarriers, could further enhance the delivery and specificity of DAPD [3] [5]. The ongoing challenge of HIV persistence in reservoir sites also suggests potential applications for DAPD in eradication or remission strategies, particularly if formulations can be developed to enhance penetration into sanctuary sites such as the central nervous system [5].
The table below summarizes the core characteristics of amdoxovir.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Code/Synonyms | DAPD; (-)-β-D-2,6-Diaminopurine-dioxolane [1] |
| Chemical Formula | C₉H₁₂N₆O₃ [1] |
| Modality | Small Molecule [1] |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2] |
| Status | Investigational; development discontinued after Phase II trials [2] |
| Mechanism of Action | Prodrug that is converted to its active metabolite, dioxolane guanosine (DXG). DXG-triphosphate inhibits HIV reverse transcriptase by competing with natural dGTP for incorporation into viral DNA [1] [3]. |
Clinical studies evaluated the short-term safety and antiviral activity of this compound in various patient populations and combinations.
| Study Focus | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Monotherapy (15-day) | ART-naive & ART-experienced | Median HIV RNA reduction of 1.5 log10 copies/mL at highest doses (500 mg BID) in ART-naive patients. Weaker response (0.7 log10 reduction) in ART-experienced patients. Well-tolerated, majority of adverse events mild/moderate [4]. | [4] |
| Combination with Zidovudine (10-day) | ART-naive | Synergistic effect observed. AMDX + ZDV (200 mg) resulted in mean VL log10 change of -2.00, significantly greater than AMDX alone (-1.09) or ZDV alone. Reduced viral load variability with combination [5]. | [5] |
The following outlines the methodology from pivotal this compound clinical trials.
This study provides a foundational clinical protocol for evaluating this compound.
This study details a protocol for investigating this compound in a synergistic combination.
The following diagram illustrates the activation pathway of this compound and the rationale for its combination with other agents.
This compound Activation and Combination Strategy: The prodrug DAPD is converted to DXG, which is phosphorylated to the active DXG-TP that inhibits HIV Reverse Transcriptase. IMPDH inhibitors can enhance this effect by depleting competing natural dGTP.
Amdoxovir requires intracellular activation to exert its antiviral effect. The following diagram illustrates its metabolic pathway and mechanism of action at the molecular level.
This compound is activated intracellularly to DXG-TP, which inhibits HIV-1 reverse transcriptase by competing with dGTP and terminating viral DNA chain elongation.
A key characteristic of this compound is its retained activity against some NRTI-resistant HIV strains, though it can select for its own resistance mutations [1] [2].
| Resistance Profile | Impact on AMDX/DXG Susceptibility |
|---|---|
| M184V/I (Lamivudine/Emtricitabine resistance) | Remains Sensitive [1] [2] |
| Thymidine Analog Mutations (TAMs) (e.g., M41L, D67N, K70R, T215Y/F) [1] | Remains Sensitive [1] |
| K65R (Selected by Tenofovir, Didanosine) | Confers Resistance / Decreased Susceptibility [1] [2] |
| L74V (Selected by Didanosine) | Confers Resistance / Decreased Susceptibility [1] |
| Q151M (Multi-NRTI Resistance) | Confers Resistance [3] [2] |
Research indicates that this compound's activity can be significantly enhanced when combined with other agents.
The quantitative data on this compound's efficacy and the methodologies to study it are critical for researchers.
The following table summarizes typical in vitro experimental data [3] [5].
| Assay Parameter | Experimental Context | Result / Value |
|---|---|---|
| EC₅₀ (Wild-type HIV-1) | HIV-1LAI in human PBM cells | In the low micromolar to sub-micromolar range (varies by study) [5] |
| Potentiation with IMPDH Inhibitors | Wild-type HIV-1 + Mycophenolic Acid (MPA) or Ribavirin | ≥10-fold decrease in DXG EC₅₀ [3] |
| Cytotoxicity (CC₅₀) | Various human cell lines (PBM, Vero, CEM) | >100 μM (no cytotoxicity observed at physiologically relevant concentrations) [3] [5] |
| Mitochondrial Toxicity | HepG2 cells, 14-day treatment, 10 μM | No effect on mitochondrial DNA levels; no increase in lactic acid production [1] |
This standard protocol is used to determine the EC₅₀ of compounds like this compound [3] [5].
This compound progressed to Phase II trials, but its development has stalled. Key clinical findings are summarized below [1] [6] [4].
| Trial Aspect | Details & Findings |
|---|---|
| Phase | Phase I/II (No further development reported since ~2013) [7] |
| Dosing | 500 mg twice daily was used in clinical studies [4] |
| Key Combination | AMDX + Zidovudine (ZDV); showed additive to synergistic antiviral effect [1] [4] |
| Pharmacokinetics | Rapid absorption and conversion to DXG; DXG-TP half-life supports twice-daily dosing [1] |
| Status | A Phase IIa trial (NCT01737359) was terminated, and another was withdrawn [6] [7] |
The table below summarizes the core characteristics of amdoxovir's in vitro antiviral activity.
| Aspect | Detailed Description |
|---|---|
| Compound Type | Nucleoside Reverse Transcriptase Inhibitor (NRTI) prodrug [1]. |
| Active Metabolite | (-)-β-D-Dioxolane Guanosine (DXG) [1]. |
| Activation Pathway | In vivo deamination by adenosine deaminase to DXG, followed by phosphorylation to the active DXG-triphosphate form [1]. |
| Primary Target | HIV-1 reverse transcriptase [1]. |
| In Vitro Activity Against Wild-type HIV-1 | Potent activity [1]. |
| In Vitro Activity Against NRTI-Resistant HIV-1 | Potent activity against clinical isolates resistant to other nucleoside and nucleotide analogs [1]. Maintains activity against strains with the M184V/I (lamivudine/emtricitabine resistance) or thymidine analogue mutations (TAMs) [2]. |
A key finding from the research is the synergistic antiviral effect observed in vitro when this compound is combined with zidovudine (AZT) [2]. This combination also prevents or delays the selection of common resistance mutations, such as thymidine analogue mutations (TAMs) and the K65R mutation [2].
The K65R mutation, which can confer resistance to this compound, exhibits a bidirectional phenotypic antagonism with zidovudine-resistant TAMs. This means virus populations have difficulty maintaining both mutations simultaneously, which helps explain the delayed resistance emergence with the this compound-zidovudine combination [2].
The in vitro findings were validated in a human clinical trial. After 10 days of monotherapy, the mean reduction in viral load was greater with this compound (-1.09 log₁₀ copies/mL) than with zidovudine alone (-0.69 or -0.55 log₁₀ copies/mL, depending on the dose). The combination of this compound and zidovudine resulted in even greater viral load reduction (-2.00 and -1.69 log₁₀ copies/mL), with statistical analysis confirming synergy [2].
This compound Activation and Mechanism Pathway: This diagram illustrates the conversion of the prodrug this compound to its active form, DXG-triphosphate, which inhibits HIV-1 reverse transcriptase [2] [1].
The table below summarizes the core characteristics of amdoxovir (also known as DAPD).
| Property | Description |
|---|---|
| Chemical Name | (−)-β-D-2,6-diaminopurine dioxolane (DAPD) [1] [2] |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1] |
| Active Metabolite | Dioxolane guanine (DXG) [1] [3] |
| Activation Pathway | Intracellular deamination by adenosine deaminase to DXG, followed by phosphorylation to active DXG-triphosphate (DXG-TP) [1] [3] |
| Primary Mechanism | DXG-TP competes with natural substrate dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [3] [4] |
This compound's activation and mechanism can be visualized as a multi-step process:
This compound activation pathway and antiviral mechanism
Preclinical studies have defined the antiviral scope of this compound and its resistance patterns.
| Virus Strain / Context | Preclinical Finding | Citation |
|---|---|---|
| Wild-type HIV-1 | Active in vitro | [1] |
| HBV | Active in vitro in human hepatocytes | [1] |
| HIV with M184V/I (lamivudine/emtricitabine resistance) | Retains activity | [1] [2] |
| HIV with Thymidine Analog Mutations (TAMs) | Retains activity | [1] [2] |
| HIV with multi-NRTI resistance (69SS insertion) | Retains activity | [1] |
| HIV with K65R mutation | Reduced susceptibility (selected by tenofovir, abacavir) | [1] [2] |
| HIV with L74V mutation | Reduced susceptibility (selected by didanosine) | [1] [2] |
A key preclinical strategy involved combining this compound with host-targeted agents to enhance potency and counter resistance.
The rationale for this synergistic combination is that inhibiting IMPDH reduces intracellular dGTP levels. This shifts the competitive balance in favor of the analogue, DXG-TP, during reverse transcription.
Mechanism of synergy between this compound and IMPDH inhibitors
Research has explored phosphoramidate prodrug technology to improve the properties of nucleoside analogues related to this compound.
Preclinical data successfully supported the transition of this compound into clinical trials. Phase I/II studies demonstrated that this compound was well-tolerated and showed significant antiviral activity in both treatment-naive and some treatment-experienced HIV-1 infected patients [6] [2].
The activation of amdoxovir to its active form, DXG-TP, is a three-step phosphorylation process. The pathway is illustrated below, highlighting the key enzymes involved at each stage.
The metabolic activation pathway of this compound to its active triphosphate form, DXG-TP.
The table below summarizes the key kinetic constants for the enzymes that phosphorylate DXG and its metabolites, providing a quantitative view of the activation efficiency.
| Enzyme | Substrate | Km (μM) | Relative Phosphorylation Efficiency |
|---|---|---|---|
| Deoxyguanosine Kinase (dGK) | DXG | 7,000 (High) | Poor substrate [3] |
| High-Km 5'-Nucleotidase (5'-NT) | DXG | Not specified | 4.2% of natural substrate (dGuo) [3] |
| GMP Kinase (Pig Brain) | DXG-MP | Not specified | 1% of natural substrate (dGMP) [3] |
| Creatine Kinase (BB-isoform) | DXG-DP | Not specified | 47% of natural substrate (dGDP) [3] |
| NDP Kinase (Type A) | DXG-DP | Not specified | 24% of natural substrate (dGDP) [3] |
| 3-Phosphoglycerate Kinase (3-PG) | DXG-DP | Not specified | 17% of natural substrate (dGDP) [3] |
An enzymatic reverse transcriptase (RT) inhibition assay was developed to measure intracellular concentrations of the active metabolite, DXG-TP, in peripheral blood mononuclear cells (PBMCs) from patients receiving this compound [4].
Workflow for extracting and quantifying intracellular DXG-TP from patient PBMCs.
The unique phosphorylation pathway of this compound has several important research and clinical implications:
The table below summarizes the core resistance-associated mutations (RAMs) for amdoxovir and the strategic advantage of combining it with zidovudine (ZDV).
| Resistance Mutation | Effect on this compound/DXG Susceptibility | Phenotypic and Genotypic Consequences | Combination Strategy (e.g., with Zidovudine) |
|---|---|---|---|
| K65R | Decreased susceptibility [1] [2] [3] | Confers cross-resistance to tenofovir, abacavir, and lamivudine; increases sensitivity to ZDV [2] [3]. | Negative association with TAMs; combination prevents or delays K65R emergence and counteracts ZDV-excision resistance [1] [3]. |
| L74V | Decreased susceptibility [1] [2] | Selected by didanosine; virus remains sensitive to ZDV [1]. | Co-administration with ZDV delays emergence of L74V and other NRTI resistance mutations [1]. |
| M184V/I | Retains full or partial activity [1] [4] [2] | DXG-TP remains a potent inhibitor of the M184V variant [5]. | N/A |
| Thymidine Analogue Mutations (TAMs) | Retains activity [1] [4] [2] | Active against viruses containing M41L, D67N, K70R, L210W, T215Y/F, K219Q/E [4] [2]. | Synergistic antiviral activity with ZDV; prevents selection of TAMs and K65R through bidirectional antagonism of resistance pathways [1]. |
The following table presents quantitative findings on the antiviral efficacy of this compound, both as a monotherapy and in combination with ZDV, from a 10-day clinical study [1].
| Treatment Regimen | Mean Change in HIV-1 RNA (log₁₀ copies/mL) | Statistical Comparison & Notes |
|---|---|---|
| Placebo | +0.10 | Reference group [1] |
| ZDV 300 mg b.i.d. | -0.55 | Standard dose ZDV monotherapy [1] |
| AMDX 500 mg b.i.d. | -1.09 | This compound monotherapy [1] |
| AMDX 500 mg + ZDV 300 mg b.i.d. | -1.69 | Combination therapy [1] |
| AMDX 500 mg + ZDV 200 mg b.i.d. | -2.00 | Most potent regimen; significantly more potent than AMDX alone (P=0.021) [1] |
This methodology is used to investigate the reversal of this compound resistance [6].
The workflow for this protocol is as follows:
This design is used to evaluate antiviral activity and short-term tolerability in humans [1] [4].
The efficacy of this compound and its resistance profile can be understood at the molecular level.
Molecular Mechanism of K65R and L74V: The K65R mutation in the reverse transcriptase active site forms a rigid molecular platform with R72, reducing the enzyme's conformational flexibility. This restricts the incorporation of natural dNTPs and further discriminates against NRTIs like DXG-TP, leading to reduced susceptibility [3]. The L74V mutation is also selected under this compound pressure, though its precise structural mechanism is less well-characterized [1] [2].
Synergy with Zidovudine: The combination of this compound and ZDV is synergistic due to bidirectional antagonism of resistance pathways [1]. The K65R mutation not only confers resistance to this compound but also re-sensitizes the virus to ZDV by impairing the ATP-mediated excision of ZDV-MP from the DNA chain. Conversely, Thymidine Analogue Mutations (TAMs) that confer ZDV resistance counteract K65R-mediated resistance. Therefore, using the drugs together creates a high genetic barrier, as the virus struggles to select mutations that confer resistance to both agents simultaneously [1] [3].
Amdoxovir (DAPD) is a prodrug that is converted to its active form, dioxolane guanosine (DXG) [1]. DXG is a nucleoside reverse transcriptase inhibitor (NRTI) and is notable for being the only guanosine analog under clinical development for HIV treatment at the time of the cited review [1].
The proposed mechanism of action follows a classic NRTI pathway, which is summarized in the diagram below.
Like other NRTIs, the active DXG-TP competes with natural nucleoside triphosphates for incorporation into the growing viral DNA chain by HIV-1 Reverse Transcriptase. Because it lacks a 3'-hydroxyl group, its incorporation results in chain termination, halting viral DNA synthesis [1]. The intracellular triphosphate form has a long half-life, which contributes to a sustained antiviral effect and allows for less frequent dosing [1].
The primary source of human efficacy data comes from a 2005 Phase II randomized controlled trial. The table below summarizes the key pharmacodynamic findings from that study [2].
| Patient Population | DAPD Dose (Twice Daily) | Median Viral Load Reduction (log₁₀ copies/mL) | Key Observations |
|---|---|---|---|
| Treatment-naive | 500 mg | 1.5 | Maximum observed antiviral effect. |
| Treatment-naive | 300 mg | Data not specified | Antiviral activity was observed. |
| Treatment-naive | 200 mg | Data not specified | Antiviral activity was observed. |
| Treatment-naive | 100 mg | Data not specified | Antiviral activity was observed. |
| Treatment-naive | 25 mg | Data not specified | Antiviral activity was observed. |
| Treatment-experienced | 500 mg | 0.7 | Reduced efficacy compared to naive patients. |
| Treatment-experienced | 300 mg | Data not specified | Activity was significant in patients without thymidine-analogue mutations (TAMs) & higher baseline CD4+ counts. |
The study also established that this compound and DXG followed linear kinetics and that the drug was well-tolerated at the doses tested, with the majority of adverse events reported as mild or moderate [2].
A direct, numerically defined therapeutic index for this compound is not available in the public domain. However, its safety profile can be inferred and placed in the context of the NRTI class.
For reference, here is a summary of the key methodology from the primary clinical trial that evaluated this compound's safety and pharmacodynamics [2].
The most recent clinical data for this compound is from 2005, indicating its development may have been discontinued or put on hold [2]. Consequently, there are significant gaps in publicly available knowledge:
Amdoxovir (DAPD) is a prodrug of dioxolane guanosine (DXG). Its activation and mechanism are distinct from other NRTIs. The pathway and key resistance mutations are summarized below:
This compound activation pathway and resistance mutations
A key feature of this compound was its activity against some NRTI-resistant viruses, though it remained susceptible to specific mutations.
| Mutation | Confers Resistance to AMDX/DXG? | Notes on Cross-Resistance |
|---|---|---|
| M184V/I (3TC/FTC) | No | Retains activity against this common lamivudine/emtricitabine resistance mutation [4] [1]. |
| Thymidine Analogue Mutations (TAMs) | No | Retains activity against viruses containing TAMs (e.g., M41L, D67N, K70R, T215Y/F) [4] [1]. |
| K65R (TDF, ABC) | Yes | Reduces susceptibility to AMDX. Notably, this mutation can increase sensitivity to zidovudine (ZDV) [4] [1] [5]. |
| L74V (ddI) | Yes | Reduces susceptibility to AMDX [1]. |
| K65R + Q151M | Yes | Confers high-level resistance [2]. |
This compound susceptibility to common NRTI resistance mutations
Clinical data for this compound is limited to early-phase trials. The quantitative findings from a key 10-day monotherapy/combination therapy study are summarized below.
| Treatment Regimen (Twice-Daily) | Mean Change in HIV-1 RNA (log₁₀ copies/mL) | Area Under the Virus Depletion Curve (AUCVL) | Notes |
|---|---|---|---|
| Placebo | +0.10 | -- | -- |
| ZDV 300 mg | -0.55 | -- | -- |
| AMDX 500 mg | -1.09 | -- | AMDX monotherapy [4] [1] |
| AMDX 500 mg + ZDV 200 mg | -2.00 | Significant | Combination showed synergistic antiviral activity and markedly decreased viral load variability compared to AMDX alone [4] [1] |
| AMDX 500 mg + ZDV 300 mg | -1.69 | Significant | -- |
Overview of key this compound clinical trial design and findings
For researchers seeking to understand the foundational in vitro methods, here are protocols from key studies on this compound.
This protocol details the methodology for studying the synergistic effects of AMDX with agents like mycophenolic acid (MPA) [2].
This methodology describes how resistance to this compound was selected and characterized in the laboratory [4] [1].
Based on available data, this compound is not currently in active clinical development [6]. While it showed promise in Phase I and II trials around 2010, a Phase II trial was terminated in 2013 and another was withdrawn before starting [6]. No further clinical studies have been reported in the last decade.
This compound represented an innovative approach in NRTI development, primarily due to its unique guanosine analogue structure, activity against key resistant mutants (M184V, TAMs), and synergistic potential with other agents like zidovudine and IMPDH inhibitors. Its development provides valuable insights for designing future nucleoside analogues with improved resistance profiles.
The table below summarizes the fundamental properties of this compound.
| Attribute | Description |
|---|---|
| Drug Name | This compound (AMDEX, DAPD) [1] [2] |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2] [3] |
| Chemical Type | Guanosine nucleoside analogue [4] [1] |
| Mechanism of Action | Prodrug that is metabolized to its active form, dioxolane guanosine (DXG). DXG-triphosphate competes with endogenous dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [1] [5]. |
| Resistance Mutations | K65R and L74V are associated with reduced susceptibility. The drug retains activity against viruses with the M184V/I mutation and some Thymidine Analogue Mutations (TAMs) [4] [1]. |
The following tables synthesize quantitative data from preclinical and clinical studies.
Table 1: 10-Day Monotherapy Antiviral Activity in HIV-1 Infected Patients [4] [1] This study assessed the short-term antiviral activity of various regimens in antiretroviral-naive patients.
| Treatment Regimen | Mean Change in Log₁₀ HIV-1 RNA (Viral Load) |
|---|---|
| Placebo | +0.10 |
| Zidovudine 300 mg bid | -0.55 |
| This compound 500 mg bid | -1.09 |
| This compound 500 mg + Zidovudine 300 mg bid | -1.69 |
| This compound 500 mg + Zidovudine 200 mg bid | -2.00 |
Table 2: Pharmacokinetic and Experimental Combination Data
| Aspect | Finding | Source |
|---|---|---|
| Drug-Drug Interaction | Coadministration with zidovudine did not significantly alter the plasma PK parameters of either drug. | [6] |
| In Vitro Combination | Combination of this compound and zidovudine in HIV-infected human lymphocytes resulted in no detectable drug-resistant mutations through 28 weeks. | [4] [1] |
| Half-life of Active Metabolite | DXG-triphosphate half-life was ~16 hours in activated human lymphocytes, supporting twice-daily (bid) dosing. | [1] |
The primary source for the data in Table 1 was a Phase Ib/IIa clinical trial. Here is a summary of its methodology [4] [6]:
The diagram below illustrates the metabolic activation of this compound and its primary mechanism of action.
This graph outlines the metabolic activation pathway of this compound. The prodrug is first converted to its active form, DXG, which is then phosphorylated to DXG-TP. This active metabolite competes with the natural substrate dGTP for incorporation by HIV Reverse Transcriptase, ultimately terminating viral DNA chain elongation [1] [5].
The pharmacological profile of this compound suggested several promising avenues for HIV treatment, which may remain relevant for future NRTI development:
The table below summarizes the core findings from a 2010 randomized, double-blind, placebo-controlled study that evaluated the short-term antiviral activity and tolerability of amdoxovir (AMDX) with standard and reduced doses of zidovudine (ZDV) over 10 days [1] [2].
| Treatment Group (all twice daily) | Mean Change in Viral Load (log₁₀ copies/mL) | Key Findings and Statistical Significance |
|---|---|---|
| Placebo | +0.10 | Baseline for comparison [1] |
| ZDV 200 mg | -0.69 | Demonstrated antiviral activity [1] |
| ZDV 300 mg | -0.55 | Demonstrated antiviral activity [1] |
| AMDX 500 mg | -1.09 | -- |
| AMDX 500 mg + ZDV 200 mg | -2.00 | Significantly more potent than AMDX alone (P=0.021); suggested synergistic activity [1] |
| AMDX 500 mg + ZDV 300 mg | -1.69 | Potent antiviral effect [1] |
Tolerability: All reported adverse events in this study were mild to moderate, indicating the combination was well-tolerated in the short term [1] [2].
This section outlines the key methodological details from the 2010 study that underpin the results above [1].
Understanding this compound's pathway and resistance is key for development.
This compound Metabolic Activation Pathway
A search for more recent clinical data indicates that a Phase 2a study (NCT01737359) was initiated but terminated [5]. The study aimed to compare the safety and efficacy of this compound (300 mg or 500 mg twice daily) versus tenofovir disoproxil fumarate (300 mg once daily), each in combination with zidovudine and an optimized background regimen, in treatment-experienced patients. The public record does not state the reason for termination [5].
The promising early data on the synergy between this compound and zidovudine, particularly with a reduced-dose zidovudine strategy, has not yet been confirmed in larger, more recent clinical trials based on the available information.
This compound (also known as DAPD) is a nucleoside reverse transcriptase inhibitor (NRTI) that has undergone advanced Phase II clinical trials for the treatment of HIV-1 infection [1]. It functions as a prodrug of the active metabolite (-)-β-D-dioxolane guanosine (DXG), which exhibits potent antiviral activity against wild-type HIV-1 and strains resistant to other NRTIs such as zidovudine (AZT), lamivudine (3TC), and abacavir [2]. The primary challenge in its development has been achieving optimal oral bioavailability, largely due to its low aqueous solubility [2]. This document details a scalable synthetic process designed to overcome previous limitations in yield and efficiency, supporting the production of commercial-scale quantities.
The traditional synthesis of (-)-DAPD faced significant challenges, including modest yields in the critical glycosylation step (9-18%) and the use of hazardous reagents like sodium azide on a large scale [3]. The improved process centers on two key advancements:
The synthesis begins from the commercially available and scalable key intermediate, (R)-lactone B (3), which can be produced in multi-kilogram quantities [3].
Figure 1. Overview of the scalable this compound synthesis workflow.
Reagents: (R)-Lactone B (3), Lithium tri-tert-butoxyaluminum hydride, Acetic anhydride, Dry THF, DMAP (4-Dimethylaminopyridine), Saturated NH₄Cl solution, Ethyl acetate, Saturated NaHCO₃ solution, Brine, Na₂SO₄.
Procedure:
Analytical Data: Rf: 0.45 (ethyl acetate:hexanes 1:4). ¹H-NMR (CDCl₃) δ: 1.18 and 1.19 (2s, 6H, 2 × CH₃); 2.10 (s, 3H, CH₃); 4.20-4.42 (m, 4H, 2CH₂); 5.38 and 5.42 (2d, 1H, CH); 5.82 (t, 1H, CH) 5.42; 6.41 and 6.35 (2d, 1H, CH). NMR typically shows a 1:1 mixture of α,β isomers [2].
Reagents: Dioxolane acetate (4), 2,6-Dichloropurine (5), HMDS (Hexamethyldisilazane), (NH₄)₂SO₄, t-Butyl cyanoacetate, TMSI (Trimethylsilyl iodide), Dichloromethane, n-Hexane.
Procedure:
Analytical Data: The use of t-butyl cyanoacetate as an additive under these conditions provides an isolated yield of the β-anomer (6) of ~45%, a significant improvement over the original process (9-18% yield) [3].
Reagents: β-Anomer (6), Sodium azide, N,N-Dimethylformamide (DMF), n-Butyl bromide, Palladium on carbon (Pd/C), Hydrogen gas, Butylamine, Methanol, Denatured ethanol, Water.
Procedure:
Table 1. Comparison of Glycosylation Additives for β-Anomer (6) Synthesis [3]
| Entry | Additive | Lewis Acid | Solvent | Isolated Yield of β-anomer (%) | β/α Ratio |
|---|---|---|---|---|---|
| 1 | None | TMSI | CH₂Cl₂ | 9-18 | 1.2 |
| 2 | t-Butyl Acetoacetate | TMSI | CH₂Cl₂ | 33 | 1.8 |
| 3 | t-Butyl Cyanoacetate | TMSI | CH₂Cl₂ | 45 | 2.2 |
Table 2. Physicochemical and Biological Profile of this compound [4] [2] [5]
| Parameter | Specification / Value |
|---|---|
| IUPAC Name | [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol |
| Molecular Formula | C₉H₁₂N₆O₃ |
| Molecular Weight | 252.23 g/mol |
| Mechanism of Action | Nucleoside Reverse Transcriptase Inhibitor (NRTI) - Prodrug of DXG |
| Primary Target | HIV-1 Reverse Transcriptase |
| Anti-HIV Activity (in PBM cells) | Active against wild-type HIV-1 and strains resistant to AZT, 3TC, and abacavir |
| Aqueous Solubility | Low (Limiting factor for oral bioavailability) |
| Clinical Phase | Phase II (Trials terminated or withdrawn post-2013) |
The scalable synthesis of this compound outlined herein represents a significant improvement over the original route. The critical innovation is the use of t-butyl cyanoacetate as an additive during the glycosylation step, which enhances the β/α anomeric ratio and more than doubles the isolated yield of the desired β-anomer intermediate from a maximum of 18% to 45% [3]. This improvement, coupled with a streamlined workup that avoids multiple chromatographic purifications, has enabled the production of over 100 kg of API to support clinical development [3].
Despite the successful development of a robust synthetic process, the clinical future of this compound is uncertain. While Phase II trials demonstrated efficacy in treatment-experienced patients and a synergistic effect when combined with zidovudine [5], clinical development appears to have halted around 2013, with several trials listed as terminated or withdrawn [1].
Nonetheless, the synthetic methodologies developed, particularly the use of cyanoacetate additives to control anomeric selectivity in dioxolane nucleoside couplings, remain a valuable contribution to process chemistry. These protocols provide a reliable and efficient framework for the potential future production of this compound or the synthesis of analogous nucleoside therapeutics.
| Optimization Goal | Description | Typical Quantitative Metrics |
|---|---|---|
| Yield Improvement | Increase the amount of final product obtained from starting materials. | Overall Yield (%), Yield per Step (%) |
| Purity & Selectivity | Maximize the formation of the desired product while minimizing byproducts and isomers. | Purity (HPLC Area %), Diastereomeric Excess (d.e.), Enantiomeric Excess (e.e.) |
| Process Efficiency | Reduce time, cost, and complexity of the synthesis. | Total Step Count, Cost per Gram (USD), Total Process Time |
| Sustainability | Improve the environmental profile of the synthesis. | Process Mass Intensity (PMI), E-Factor |
For a systematic optimization, you can follow a cycle of analysis, planning, experimentation, and evaluation. The diagram below illustrates this iterative workflow.
This phase involves designing experiments to address the limitations identified in Phase 1.
This compound (AMDX, DAPD, (−)-β-d-2,6-diaminopurine dioxolane) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) currently in advanced phase II clinical development for the treatment of HIV-1 infection [1] [2]. As a guanosine analogue, it represents the only drug in this subclass under clinical development for HIV-1 [2]. AMDX is a water-soluble prodrug that undergoes rapid absorption and conversion to its active metabolite, dioxolane guanosine (DXG), via deamination by the ubiquitous enzyme adenosine deaminase [1] [3]. Subsequently, DXG undergoes intracellular phosphorylation to form DXG-triphosphate (DXG-TP), the active moiety that potently inhibits HIV-1 reverse transcriptase [2] [3].
The phosphorylation pathway of DXG involves multiple mammalian enzymes, with studies identifying high-Km 5'-nucleotidase as responsible for the initial phosphorylation of DXG to DXG-monophosphate (DXG-MP) [4]. DXG-MP is then converted to DXG-diphosphate (DXG-DP) primarily by GMP kinase, with subsequent phosphorylation to the active DXG-TP form by several enzymes, including nucleoside diphosphate kinase, 3-phosphoglycerate kinase, and creatine kinase [4]. The half-life of DXG-TP is approximately 16 hours in activated primary human lymphocytes and between 9-27 hours in humans, supporting twice-daily (BID) dosing regimens [2] [3].
Table 1: Key Pharmacological Properties of this compound and Its Metabolites
| Parameter | This compound (DAPD) | DXG | DXG-TP |
|---|---|---|---|
| Chemical Classification | Prodrug (diaminopurine dioxolane) | Active metabolite (guanosine analogue) | Active triphosphate form |
| Primary Mechanism | Prodrug requiring activation | Intermediate metabolite | Potent inhibitor of HIV-1 RT |
| Enzymatic Conversion | Adenosine deaminase | Cellular kinases | N/A |
| Key Activation Enzymes | N/A | 5'-nucleotidase, GMP kinase, creatine kinase | N/A |
| Half-Life | Short (rapidly converted) | Intermediate | ~16 hours (lymphocytes) |
A randomized, double-blind, placebo-controlled Phase Ib/IIa proof-of-concept study was conducted in HIV-1-infected individuals not receiving antiretroviral therapy with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³ [1]. The study aimed to assess the short-term tolerability and antiviral activity of this compound in combination with reduced and standard doses of zidovudine.
Patient Population: The trial enrolled 24 treatment-naïve or treatment-experienced (no antiretroviral therapy in previous 90 days) HIV-1-infected adults [1] [3]. The mean baseline characteristics included viral load of 4.5 log₁₀ copies/mL (range: 3.6-6.0) and CD4+ cell count of 417 cells/mm³ (range: 201-1071) [5].
Randomization and Dosing: Patients were randomized to receive twice-daily treatment for 10 days across six arms [1]:
Within the combination treatment groups, patients were randomized 3:1 to receive this compound or placebo, while zidovudine administration was open-label [1].
Endpoint Measurements: Primary endpoints included mean change in viral load (log₁₀) and area under the virus depletion curve (AUCVL) from baseline to day 10 [1]. Secondary endpoints included safety and tolerability assessments through clinical and laboratory monitoring [1].
A double-blind Phase IIa study was designed to evaluate the safety and efficacy of this compound (300 mg or 500 mg twice daily) compared with tenofovir DF 300 mg once daily in HIV-1 infected antiretroviral therapy-experienced subjects failing their current regimens [6].
Patient Population: The study targeted HIV-1 infected adults ≥18 years old with HIV-1 RNA ≥2,000 copies/mL currently failing therapy, with the M184I/V mutation and 0-2 thymidine analog mutations (TAMs) at screening [6]. Key exclusion criteria included genotypic resistance testing showing K65R, L74V, or Q151M mutations, prior exposure to lopinavir/ritonavir or this compound, and impaired hepatic function (ALT >5×ULN) [6].
Study Arms and Dosing: The study planned to enroll 45 subjects randomized across three treatment arms [6]:
All arms received the failing third drug initially, with lopinavir/ritonavir (400 mg/100 mg BID) added after Week 2 [6]. The study was terminated early, with only 2 subjects recruited [6].
Table 2: Summary of Clinical Trial Designs for this compound
| Parameter | Phase Ib/IIa Proof-of-Concept Study | Phase IIa Comparative Study |
|---|---|---|
| Study Design | Randomized, double-blind, placebo-controlled | Randomized, double-blind, active-controlled |
| Patient Population | Treatment-naïve or treatment-experienced (no ART in 90 days) | Treatment-experienced, currently failing therapy |
| Key Inclusion Criteria | HIV-1 RNA ≥5,000 copies/mL, CD4+ ≥200 cells/mm³ | HIV-1 RNA ≥2,000 copies/mL, M184I/V mutation, 0-2 TAMs |
| Key Exclusion Criteria | Active AIDS-defining illness, abnormal clinical labs | K65R, L74V, Q151M mutations, prior lopinavir/ritonavir exposure |
| Treatment Duration | 10 days | 12 weeks |
| Primary Endpoints | Change in viral load (log₁₀), AUCVL, safety | Change in viral load, safety and tolerability |
A robust liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the simultaneous quantification of this compound, DXG, and zidovudine in human plasma [5]. This method addressed the challenge of measuring these compounds despite polarity differences between zidovudine and the two guanosine analogs, and the structural similarity between this compound and DXG, which differ by only one functional group [5].
Sample Preparation: Blood samples were collected in EDTA tubes containing 2'-deoxycoformycin (DCF), a potent adenosine deaminase inhibitor, to prevent ex vivo conversion of this compound to DXG [3] [5]. Following centrifugation, plasma samples were stored at -80°C before analysis [3]. The extraction method involved protein precipitation with methanol, followed by evaporation and reconstitution [5].
Chromatographic Conditions: Separation was achieved using reverse-phase chromatography with an Aquasil C18 column (100 × 2.1 mm, 5 μm) maintained at 40°C [5]. The mobile phase consisted of 2 mM ammonium acetate (pH 5.5) and methanol with a gradient elution at a flow rate of 0.2 mL/min [5]. Retention times were approximately 3.86 min for DXG, 5.49 min for this compound, and 13.65 min for zidovudine [5].
Mass Spectrometric Detection: Detection employed electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) [5]. The assay demonstrated a lower limit of quantification of 5 ng/mL for all analytes with precision <15% and accuracy within ±15% [5].
Intensive pharmacokinetic sampling was performed in the Phase Ib/IIa study on day 1 (first dose) and day 10 (steady state) [3]. Blood samples were drawn at 0, 0.5, 1, 2, 4, 6, 8, 10, and 12 hours post-dose on both days, with additional samples at 24 and 48 hours on day 10 [3]. Complete urine collection was performed on days 9-10 to assess renal excretion [3].
Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated using non-compartmental methods [3]. The coadministration of this compound with zidovudine did not significantly alter the plasma pharmacokinetic parameters or urinary recovery of either drug, indicating no clinically relevant drug-drug interactions [3].
The Phase Ib/IIa study demonstrated substantial antiviral activity for this compound both as monotherapy and in combination with zidovudine [1]. The mean change in viral load (log₁₀) from baseline to day 10 across treatment arms was [1] [2]:
Statistical analysis revealed that the combination of this compound plus zidovudine 200 mg was significantly more potent than this compound monotherapy in both AUCVL and mean viral load decline (P=0.019 and P=0.021, respectively), suggesting synergistic activity [1]. Additionally, there was markedly decreased variability in viral load response with the combination therapy compared with this compound alone [1].
This compound has been generally well-tolerated in clinical trials involving over 200 subjects [1] [2]. In the Phase Ib/IIa study, all adverse events were mild to moderate in severity [1]. Earlier studies reported lens opacities in some patients receiving this compound at 500 mg twice daily, but these findings were not consistently observed across all trials [1]. No renal abnormalities or glucose toxicities attributable to this compound have been reported in clinical trials, despite observations of obstructive nephropathy at high doses in animal toxicology studies [1].
The combination of this compound with zidovudine, including at the reduced 200 mg dose, was well-tolerated, supporting further development of this combination [1]. The use of reduced-dose zidovudine (200 mg BID) was based on in silico modeling suggesting decreased levels of zidovudine-monophosphate (associated with hematological toxicity) while maintaining adequate zidovudine-triphosphate levels (associated with antiviral efficacy) [1] [3].
This compound exhibits a favorable resistance profile, retaining activity against HIV-1 strains resistant to other NRTIs [1] [2]. In vitro studies demonstrate that DXG maintains activity against HIV-1 with the M184V/I mutation (conferring resistance to lamivudine/emtricitabine) and viruses containing thymidine analog mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [1] [2]. Additionally, this compound shows activity against multi-NRTI-resistant strains with the 69SS double insertion [2].
Resistance to this compound develops slowly in vitro and is associated with selection of either K65R or L74V mutations in the HIV-1 reverse transcriptase [1] [2]. The K65R mutation confers moderate cross-resistance to several NRTIs including didanosine, zalcitabine, abacavir, and tenofovir, but increases susceptibility to zidovudine [2] [3]. This bidirectional antagonism between K65R and TAMs underpins the strategic combination of this compound with zidovudine to prevent or delay resistance development [1]. In vitro studies showed that while zidovudine alone selected for K70K/R mutations and this compound alone selected for K65R or L74V mutations, the combination completely prevented emergence of resistance mutations through 28 weeks [3].
Diagram 1: Metabolic Activation Pathway of this compound to its Active Form, DXG-TP. This compound is sequentially converted by cellular enzymes to its triphosphate form, which inhibits HIV-1 reverse transcriptase. Key enzymes in the phosphorylation pathway are highlighted.
Diagram 2: Resistance Profile of this compound and Strategic Combination with Zidovudine. This compound maintains activity against common NRTI-resistant strains while being susceptible to K65R and L74V mutations. The combination with zidovudine counters K65R emergence.
This compound represents a promising investigational NRTI with a unique resistance profile that complements existing HIV-1 therapeutics. The combination of this compound with zidovudine, particularly at a reduced dose of 200 mg twice daily, demonstrates synergistic antiviral activity with the potential to delay resistance development and improve tolerability [1] [2]. Further clinical development in larger, longer-duration studies is warranted to fully establish the safety and efficacy of this combination for the treatment of HIV-1 infection [1] [3].
The pharmacological and clinical data gathered to date support continued investigation of this compound as a valuable addition to the antiretroviral armamentarium, particularly for patients with resistant HIV-1 strains. The well-characterized metabolic pathway, manageable safety profile, and availability of validated analytical methods provide a solid foundation for future clinical trials and potential regulatory approval.
The development of effective antiretroviral therapies has transformed HIV from a fatal diagnosis to a manageable chronic condition, yet treatment limitations persist due to toxicity, resistance development, and complex drug interactions. Amdoxovir (AMDX, DAPD), a guanosine nucleoside reverse transcriptase inhibitor (NRTI) prodrug currently in Phase II clinical development, represents a promising therapeutic agent with a distinctive resistance profile against commonly encountered HIV-1 variants. When combined with zidovudine (ZDV, AZT), AMDX demonstrates synergistic antiviral activity while potentially mitigating the hematological toxicities associated with standard ZDV dosing through a reduced-dose strategy. This combination approach leverages the complementary resistance profiles of both agents, where AMDX maintains activity against HIV-1 strains with the M184V/I mutation (selected by lamivudine/emtricitabine) and many thymidine analogue mutations (TAMs), while ZDV counters the K65R mutation that may emerge during AMDX therapy [1] [2].
The pharmacological rationale for this combination extends beyond their complementary resistance profiles. AMDX and ZDV undergo activation through distinct phosphorylation pathways—AMDX via adenosine deaminase to its active form dioxolane guanosine (DXG), which is subsequently phosphorylated by guanosine kinase, and ZDV via thymidine kinase-1. This non-overlapping activation pathway prevents competitive inhibition of intracellular phosphorylation, allowing both drugs to achieve therapeutic intracellular triphosphate concentrations concurrently [1] [3]. Furthermore, in vitro studies have demonstrated that the AMDX/ZDV combination completely prevents the emergence of resistant mutations through 28 weeks of exposure, suggesting a high genetic barrier to resistance that could translate to prolonged treatment efficacy in clinical settings [1] [4].
The foundational clinical evidence for the AMDX/ZDV combination derives from a randomized, double-blind, placebo-controlled Phase Ib/IIa proof-of-concept study conducted in HIV-1-infected patients not receiving antiretroviral therapy with plasma HIV-1 RNA ≥5,000 copies/mL. This comprehensive investigation evaluated the short-term antiviral efficacy and tolerability of AMDX alone and in combination with reduced (200 mg) or standard (300 mg) twice-daily ZDV doses over a 10-day treatment period. The study employed a sophisticated design that assessed both the mean change in viral load (VL) log10 from baseline and the area under the virus depletion curve (AUCVL), providing robust metrics for antiviral activity comparison [1] [5].
The clinical results demonstrated dose-dependent antiviral activity across treatment arms, with the AMDX/ZDV 200 mg combination achieving the most substantial viral load reduction of -2.00 log10 copies/mL, surpassing both monotherapy arms and the AMDX/ZDV 300 mg combination (-1.69 log10). Statistical analysis revealed that the AMDX/ZDV 200 mg combination was significantly more potent than AMDX monotherapy in both AUCVL and mean VL decline (P=0.019 and P=0.021, respectively), suggesting synergistic antiviral activity rather than merely additive effects [1] [5]. This synergistic relationship was further supported by the markedly decreased variability in viral load response observed in combination therapy groups compared to AMDX monotherapy, indicating more consistent antiviral effect across the patient population [4].
Table 1: Antiviral Efficacy of AMDX and ZDV Combinations in HIV-1-Infected Patients (10-Day Treatment)
| Treatment Regimen | Mean Viral Load Change (log10 copies/mL) | Standard Deviation/Error | P-value vs. AMDX monotherapy |
|---|---|---|---|
| Placebo | +0.10 | Not reported | Not applicable |
| ZDV 200 mg bid | -0.69 | Not reported | Not applicable |
| ZDV 300 mg bid | -0.55 | Not reported | Not applicable |
| AMDX 500 mg bid | -1.09 | ±0.80 | Reference |
| AMDX + ZDV 200 mg bid | -2.00 | ±0.16 | 0.021 |
| AMDX + ZDV 300 mg bid | -1.69 | ±0.21 | Not significant |
The synergistic interaction between AMDX and ZDV observed in clinical studies aligns with earlier in vitro findings demonstrating that these agents completely prevent the development of resistance mutations associated with either drug when used alone [4]. This synergistic effect is particularly evident with the reduced-dose ZDV (200 mg) regimen, which produced a greater viral load decline than the standard-dose combination in the Phase Ib/IIa trial. The reduced variability in antiviral response with combination therapy represents a clinically significant finding, as predictable drug response facilitates treatment planning and outcome forecasting in clinical practice [1] [5].
The bidirectional antagonism between the K65R and thymidine analogue mutation pathways further strengthens the rationale for this combination. The K65R mutation, which may emerge during AMDX therapy, increases sensitivity to ZDV while reducing the enzymatic excision of chain-terminating analogues like ZDV. Conversely, thymidine analogue mutations counteract K65R-mediated resistance by reducing the selectivity of the virus to incorporate natural substrate over the nucleoside analogue [1]. This mutational antagonism creates a relatively high genetic barrier to resistance when both drugs are combined, potentially prolonging treatment efficacy in antiretroviral-experienced patients [1] [2].
The favorable pharmacokinetic profiles of both AMDX and ZDV facilitate their coadministration without clinically significant drug-drug interactions. AMDX is rapidly absorbed following oral administration and functions as a prodrug that undergoes extracellular deamination by adenosine deaminase to its active metabolite, DXG. This conversion occurs prior to cellular uptake, following which DXG undergoes intracellular phosphorylation to its active triphosphate form (DXG-TP), which exhibits an extended intracellular half-life of approximately 9-16 hours in human studies, supporting twice-daily dosing [2]. The elimination pathway of AMDX/DXG involves renal excretion, with limited data suggesting potential for tubular precipitation at high doses, although this has not been observed in clinical trials at therapeutic doses [1].
ZDV demonstrates linear pharmacokinetics with rapid absorption and extensive distribution following oral administration. It undergoes primarily hepatic metabolism via glucuronidation by UGT2B7 to its inactive metabolite, zidovudine glucuronide (GZDV), which is subsequently eliminated renally. The intracellular phosphorylation of ZDV to its active triphosphate form (ZDV-TP) occurs through a cascade involving thymidine kinase-1, with the terminal intracellular half-life of ZDV-TP ranging from 3-7 hours, similarly compatible with twice-daily dosing [6] [7].
Table 2: Pharmacokinetic Parameters of AMDX/DXG and ZDV at Steady State
| Parameter | AMDX (500 mg bid) | DXG (Active Metabolite) | ZDV (300 mg bid) | ZDV (200 mg bid) |
|---|---|---|---|---|
| Tmax (h) | Rapid (<1 h) | Not reported | 0.5-1.5 | Similar to 300 mg |
| Cmax (μg/mL) | Not reported | Not reported | 1.1-1.5 | ~25% lower than 300 mg |
| AUC (μg·h/mL) | Not reported | Not reported | 1.4-1.8 | ~20% lower than 300 mg |
| Protein Binding | Minimal | Minimal | 20-38% | 20-38% |
| Primary Elimination | Renal (as DXG) | Renal | Hepatic (glucuronidation) | Hepatic (glucuronidation) |
| Intracellular t½ | Not applicable | 9-16 hours (DXG-TP) | Not applicable | 3-7 hours (ZDV-TP) |
A dedicated pharmacokinetic interaction study conducted in 24 HIV-1-infected individuals demonstrated no significant alterations in the pharmacokinetic parameters of either AMDX, DXG, or ZDV when coadministered [6]. Specifically, coadministration did not affect the plasma exposure (AUC) or peak concentrations (Cmax) of any compound, nor did it alter the percent recovery of parent drugs or metabolites in urine. This absence of pharmacokinetic interaction simplifies dosing considerations and reduces concerns regarding unpredictable drug exposure during combination therapy [6] [4].
The dose reduction strategy for ZDV from 300 mg to 200 mg twice daily derives from pharmacodynamic modeling suggesting that the lower dose maintains therapeutic ZDV-TP concentrations while reducing ZDV-MP accumulation associated with mitochondrial toxicity. In silico modeling of intracellular phosphorylation in 3,000 simulated individuals demonstrated >85% overlap in ZDV-TP histograms between 200 mg and 300 mg doses, suggesting equivalent antiviral efficacy, while <8% overlap in ZDV-MP histograms indicated potentially reduced toxicity with the lower dose [1] [3]. This modeling approach was validated clinically in the Phase Ib/IIa trial, where the AMDX/ZDV 200 mg combination demonstrated antiviral activity at least equivalent to the standard-dose combination [1] [5].
The short-term safety profile of AMDX alone and in combination with ZDV appears generally favorable based on available clinical trial data. In the Phase Ib/IIa study involving 24 patients, all reported adverse events were characterized as mild to moderate in severity and transient in nature [1] [5]. No Grade 3 or 4 laboratory abnormalities were reported, and no laboratory abnormalities or adverse events necessitated study drug modification or discontinuation. Importantly, there were no clinically significant changes in hemoglobin, mean corpuscular volume (MCV), or other hematological parameters typically associated with ZDV therapy, suggesting that the reduced-dose ZDV strategy may indeed mitigate its characteristic hematological toxicities [4].
Comprehensive safety monitoring in this study included clinical laboratory assessments (hematology, serum chemistry, and urinalysis), physical examinations, and ophthalmologic evaluations. The absence of significant hematological toxicity or renal abnormalities in this trial is particularly noteworthy given the historical toxicity profile of ZDV and preclinical findings of obstructive nephropathy in animal models receiving high-dose AMDX [1]. The ophthalmologic monitoring was included based on previous observations of lens opacities in a small number of patients receiving higher AMDX doses (500 mg bid) in earlier trials, though no such findings were reported in this study [1].
Despite the favorable short-term safety profile, several potential toxicities warrant consideration in future clinical development. Preclinical toxicology studies in cynomolgus monkeys identified obstructive nephropathy at AMDX doses substantially higher than those used clinically (800-1200 mg/kg/day), attributable to precipitation of poorly soluble DXG in renal tubules [1]. This finding parallels observations with other nucleoside analogues such as acyclovir and cidofovir, though no renal abnormalities attributable to AMDX have been reported in human trials to date [1].
Additional preclinical findings included islet cell atrophy and hyperglycemia in monkeys receiving high-dose AMDX, with lens opacities observed secondary to hyperglycemia rather than as a direct drug effect [1]. In human trials, lens abnormalities were reported in 5 of 18 patients in one study receiving AMDX 500 mg twice daily, though the interpretation of these findings was complicated by the implementation of ophthalmologic monitoring mid-study rather than at baseline [1]. Subsequent trials with enhanced baseline and prospective monitoring (ACTG studies A5118 and A5165) demonstrated no lens abnormalities in patients receiving AMDX 300-500 mg twice daily for up to 96 weeks [1].
Objective: To quantify the antiviral activity of AMDX and ZDV combinations through plasma HIV-1 RNA monitoring in treatment-naïve or treatment-experienced HIV-1-infected patients.
Materials and Reagents:
Procedure:
Analytical Methods:
Objective: To characterize the single-dose and steady-state pharmacokinetics of AMDX, DXG, and ZDV when administered alone and in combination.
Materials and Reagents:
Procedure:
Data Analysis:
Figure 1: Metabolic Activation Pathway and Mechanism of Action of AMDX and ZDV Combination Therapy
The promising efficacy and favorable safety profile of the AMDX/ZDV combination support its further development for several clinical applications in HIV management. As a potential second-line regimen, this combination addresses the critical need for active options following failure of first-line therapies, particularly those containing lamivudine or emtricitabine which commonly select for M184V mutations [3]. The activity of AMDX against M184V-containing viruses and the complementary resistance profile with ZDV creates a compelling rationale for this application. Additionally, the potential for a reduced ZDV dose to mitigate hematological toxicities while maintaining efficacy could revitalize the use of this historically important agent in contemporary treatment paradigms [1] [4].
Future clinical development should focus on extended-duration studies to evaluate long-term safety, durability of antiviral response, and resistance development in treatment-experienced populations. The preliminary findings of lens abnormalities with higher AMDX doses necessitate comprehensive ophthalmologic monitoring in future trials, with particular attention to baseline assessments and prospective evaluation [1]. Additionally, exploration of fixed-dose combination formulations could enhance patient adherence and simplify treatment regimens, building on the established lack of pharmacokinetic interactions between these agents [6] [4].
The effective implementation of AMDX/ZDV combination therapy requires appropriate diagnostic assessment and monitoring strategies. Baseline evaluation should include standard HIV monitoring parameters (CD4+ count, HIV-1 RNA level) plus resistance testing to identify existing mutations that might impact treatment response [1] [3]. The differential activity of AMDX against various resistance patterns suggests potential utility in patients with M184V with or without thymidine analogue mutations, while viruses harboring K65R or L74V may demonstrate reduced susceptibility [2].
The recommended safety monitoring during treatment includes regular assessment of hematological parameters (particularly hemoglobin and MCV), renal function tests, and periodic ophthalmologic examinations. The reduced ZDV dose (200 mg twice daily) may mitigate the characteristic hematological toxicities, but continued vigilance remains prudent [1] [4]. The pharmacokinetic considerations are simplified by the absence of clinically significant interactions between AMDX and ZDV, allowing for coadministration without dose adjustment [6].
The AMDX/ZDV combination represents a promising therapeutic approach for HIV-1 infection that leverages complementary resistance profiles and synergistic antiviral activity while potentially mitigating ZDV-associated toxicities through dose reduction. Clinical evidence demonstrates significant antiviral efficacy with the combination achieving approximately 2 log10 reductions in viral load after 10 days of therapy, superior to either agent alone [1] [5]. The absence of pharmacokinetic interactions between these agents simplifies coadministration and supports the development of fixed-dose combinations [6]. Future research should focus on extended-duration studies in treatment-experienced populations, optimization of formulation strategies, and further exploration of the resistance development profile during long-term therapy. With its unique attributes addressing key challenges in HIV management, particularly in the second-line setting, the AMDX/ZDV combination warrants continued clinical development as a valuable addition to the antiretroviral armamentarium.
This compound (DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) currently in clinical development for the treatment of HIV-1 infection. It functions as a prodrug that undergoes rapid enzymatic conversion to its active metabolite, 9-(β-D-1,3-dioxolan-4-yl)guanine (DXG), which exhibits potent anti-HIV activity against both wild-type and drug-resistant strains, including viruses resistant to Zidovudine and Lamivudine [1] [2].
The development of robust analytical methods for simultaneous quantification of DAPD, DXG, and combination agents like Zidovudine (ZDV) is essential for pharmacokinetic studies and therapeutic drug monitoring in clinical trials. These methods enable researchers to assess bioconversion efficiency, determine optimal dosing regimens, and evaluate potential drug-drug interactions [1].
The following protocol describes a validated method for simultaneous quantification of DAPD, DXG, and Zidovudine in human plasma [1] [2]:
Sample Preparation: Collect human blood samples in tubes containing the adenosine deaminase inhibitor 2'-deoxycoformycin (DCF) to prevent ex vivo conversion of DAPD to DXG. Process samples to plasma by centrifugation at 4°C. Precipitate proteins using ice-cold methanol (1:2 plasma:methanol ratio). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to clean tubes and evaporate to dryness under nitrogen stream. Reconstitute the residue in 100 μL mobile phase A [1].
Chromatographic Conditions:
Mass Spectrometric Detection:
The developed LC-MS/MS method has been comprehensively validated according to regulatory guidelines [1]:
Table 1: Validation Parameters for LC-MS/MS Method
| Parameter | DAPD | DXG | Zidovudine |
|---|---|---|---|
| Linear Range (ng/mL) | 2-3,000 | 2-3,000 | 2-5,000 |
| Precision (% RSD) | ≤15% | ≤15% | ≤15% |
| Accuracy (%) | 85-115% | 85-115% | 85-115% |
| Recovery | >90% | >90% | >90% |
| LLOQ (ng/mL) | 2 | 2 | 2 |
Table 2: Retention Times and MS Transitions
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| DAPD | 5.49 | 285.1 | 152.1 |
| DXG | 3.86 | 284.1 | 152.1 |
| Zidovudine | 13.65 | 266.1 | 127.0 |
| DPD (IS) | 6.10 | 266.1 | 134.1 |
The following diagram illustrates the complete analytical workflow for the quantification of this compound and related compounds:
For quality control of pharmaceutical formulations where mass spectrometry is unavailable, an alternative HPLC-UV method has been developed [4]:
Sample Preparation: Dissolve powdered tablets or capsules in diluent (water:methanol, 50:50 v/v) to obtain nominal concentration of 1 mg/mL. Sonicate for 15 minutes and filter through 0.45 μm membrane.
Chromatographic Conditions:
This method successfully separates this compound from other nucleoside reverse transcriptase inhibitors including zalcitabine, lamivudine, emtricitabine, didanosine, stavudine, and zidovudine, making it suitable for quality control and detection of counterfeit products [4].
Understanding the intracellular pharmacology of this compound requires quantification of its active phosphorylated metabolites. The following protocol describes a method for simultaneous quantification of intracellular DXG-TP and endogenous deoxynucleoside triphosphates (dNTPs) [5]:
Cell Processing: Isolate human peripheral blood mononuclear cells (PBM cells) or macrophages from healthy donors using Histopaque technique. Treat cells with 10 μM DXG for 4 hours at 37°C. Wash cells with ice-cold PBS and centrifuge at 350 × g for 10 minutes at 4°C.
Nucleotide Extraction: Resuspend cell pellet (1-2 × 10⁶ cells) in 1 mL of ice-cold 70% methanol. Vortex for 30 seconds and maintain at -20°C for at least 1 hour. Add internal standards (lamivudine, 3TC-MP, and 3TC-TP at 100 nM final concentration) [5].
Chromatographic Conditions:
Mass Spectrometric Detection:
This method demonstrates optimal sensitivity with limits of detection of 1-10 nM for various analytes and is essential for understanding the intracellular metabolism and antiviral activity of this compound in target cells [5].
DAPD and DXG differ by only one functional group and have similar mass-to-charge ratios, creating significant risk of overlapping MS/MS signals. Successful method development requires chromatographic resolution between these compounds to ensure accurate quantification of both prodrug and active metabolite [1]. The described method achieves baseline separation with retention times of 5.49 minutes for DAPD and 3.86 minutes for DXG [2].
DAPD is rapidly deaminated to DXG by adenosine deaminase (ADA) present in blood samples. To prevent ex vivo conversion, it is essential to:
Comprehensive evaluation of matrix effects is crucial for bioanalytical method validation. The described methods investigate:
The validated LC-MS/MS method has been successfully applied to clinical samples from HIV-infected persons treated with combinations of DAPD (500 mg twice daily) and ZDV (200 or 300 mg twice daily) [1] [2]. The method demonstrated sufficient sensitivity to characterize population pharmacokinetics and assess exposure-response relationships in phase 2b clinical trials [1].
These methods support the clinical development of this compound by providing reliable quantification of drug concentrations for pharmacokinetic studies, enabling the assessment of bioconversion efficiency from prodrug to active metabolite, and facilitating the evaluation of potential drug-drug interactions in combination regimens [1] [2].
The analytical methods described herein provide robust, sensitive, and specific approaches for quantifying this compound, its metabolites, and combination agents in various matrices. The LC-MS/MS method offers the highest sensitivity and specificity for pharmacokinetic studies, while the HPLC-UV method provides a cost-effective alternative for pharmaceutical quality control. Proper implementation of these methods requires careful attention to sample processing conditions to prevent ex vivo conversion of DAPD to DXG. These validated approaches support the continued clinical development of this compound as a promising antiretroviral agent with activity against drug-resistant HIV.
Summary: This document outlines a detailed protocol for the simultaneous quantification of Amdoxovir (AMDX) and its active metabolite, β-d-dioxolane guanine (DXG), in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, supporting drug development of this investigational nucleoside reverse transcriptase inhibitor (NRTI) for HIV-1 treatment [1].
This compound is an oral prodrug currently in advanced phase 2 clinical development. It is rapidly absorbed and deaminated by adenosine deaminase to its active form, DXG, which is a potent inhibitor of wild-type and drug-resistant HIV-1, including strains with the M184V/I mutation [1]. Robust bioanalytical methods are crucial to characterize its pharmacokinetic profile, such as the maximum concentration ((C_{max})), time to maximum concentration ((T_{max})), and area under the curve (AUC). The method below is reconstructed from the core elements of a published clinical study and adapted with general best practices in bioanalysis [1].
2.1. Materials and Reagents
2.2. Equipment and Instrumentation
2.3. Detailed Workflow
The entire analytical process, from sample collection to data reporting, is summarized in the following workflow diagram:
2.4. Step-by-Step Procedures
Step 1: Sample Collection and Preparation
Step 2: Chromatographic Separation
Step 3: MS/MS Detection and Quantification
A method for AMDX/DXG should be validated according to FDA/EMA guidelines. The table below summarizes the target performance criteria based on a typical bioanalytical method validation, exemplified by a validated method for another antiviral drug [2].
Table 1: Target Method Validation Parameters
| Validation Parameter | Target Performance for AMDX/DXG | Example from Literature (NHC in Plasma) [2] |
|---|---|---|
| Linear Range | To be established (e.g., 5-5000 ng/mL) | 10 - 10,000 ng/mL |
| Accuracy (%) | 85-115% (80-120% at LLOQ) | Not specified in snippet |
| Precision (% RSD) | ≤15% (≤20% at LLOQ) | Meets EAEU/FDA/EMA criteria |
| Lower Limit of Quantification (LLOQ) | To be established | 10 ng/mL |
| Recovery (%) | Consistent and reproducible | Assessed via protein precipitation |
| Matrix Effect (%) | No significant suppression/enhancement | Assessed per guidelines |
| Stability | Stable under all storage/processing conditions | Bench, freeze-thaw, long-term |
The critical step in this protocol is the addition of adenosine deaminase inhibitor DCF during blood collection. Without this, the measured concentration of AMDX will be artificially low and DXG artificially high due to ongoing enzymatic conversion, compromising the accuracy of pharmacokinetic data [1].
The described LC-MS/MS method is designed to be specific, sensitive, and rapid, making it fit-for-purpose for clinical studies. The isocratic method used in the published clinical trial ensured robust separation without drug-drug interactions when AMDX was co-administered with Zidovudine [1].
The table below synthesizes the core patient eligibility criteria from identified amdovoxir trials, highlighting how selection differed between early-phase proof-of-concept studies and later-phase trials for treatment-experienced populations.
| Trial Identifier / Reference | Patient Population & Experience | Key Inclusion Criteria | Key Exclusion Criteria |
|---|
| NCT00432016 (Phase I) [1] [2] | Treatment-naive or not on ART for ≥90 days prior | • HIV-1 RNA ≥5,000 copies/mL • CD4+ count ≥200 cells/mm³ [1] [2] | • Active AIDS-defining illness • Abnormal clinical labs • Visual abnormalities (e.g., cataracts) [1] | | AACTG A5118 (Phase I/II) [3] [4] | Highly treatment-experienced failing current therapy | • ≥2 prior combo ART regimens (≥3 drugs each) for ≥24 months • VL >5,000 copies/mL on stable regimen [3] | • Prior use of DAPD or ENF • Single kidney or history of kidney stones [3] | | RFSP-AMDX-2012 (Extension Study) [5] | Treatment-experienced who benefited from prior AMDX | • Completed prior AMDX study (RFSP-AMDX-2010) • Maintained ≥1.0 log10 copies/mL viral load drop at Week 12 [5] | • Need for nephrotoxic drugs • Pregnancy or breastfeeding [5] |
The clinical trials for amdoxovir followed structured, multi-phase protocols to evaluate the drug's safety, pharmacokinetics, and antiviral efficacy.
This early-phase study aimed to assess the short-term antiviral activity and tolerability of this compound combined with standard or reduced-dose zidovudine [1].
This trial evaluated the addition of this compound to an optimized background regimen for patients with limited treatment options [3] [4].
The clinical development of this compound was driven by its unique antiviral properties and potential synergy with other drugs, particularly zidovudine. The following diagram illustrates the key scientific rationale and development pathway.
When designing a trial or evaluating patients for potential this compound therapy, several factors require careful attention.
The clinical development of this compound demonstrated a rational approach to patient selection, moving from initial safety and synergy evaluation in simpler populations to efficacy testing in complex, treatment-experienced patients. The combination with zidovudine, particularly at a reduced dose, showed promising synergistic antiviral activity and a potential to delay resistance development [1] [2].
It is important to note that the most recent identified study (NCT01738555) was withdrawn and did not generate results [5]. Furthermore, a 2022 systematic review of third-line therapies, which included this compound, concluded that while new antiretrovirals plus optimized background therapy are effective, there is still insufficient evidence to definitively rank the best combinations for multi-drug resistant HIV [6]. This suggests that the development of this compound may have stalled, and its current status is uncertain.
This compound (AMDX, DAPD, (−)-β-d-2,6-diaminopurine dioxolane) is an investigational oral prodrug in the nucleoside reverse transcriptase inhibitor (NRTI) class, developed as a potential backbone for combination HIV-1 therapy [1]. It is a guanosine analogue and the only drug in its class under clinical development for HIV-1 during its testing phase [1]. AMDX acts as a prodrug that is rapidly absorbed and deaminated in vivo by adenosine deaminase (ADA) to its active metabolite, dioxolane guanosine (DXG) [2] [3]. DXG is subsequently phosphorylated intracellularly to its active triphosphate form (DXG-TP), a potent inhibitor of HIV-1 reverse transcriptase (RT) [2] [4].
The investigational compound is notable for its activity against drug-resistant HIV-1 strains, including viruses with the M184V/I mutation (conferring resistance to lamivudine/emtricitabine) and strains containing zidovudine/stavudine-resistant thymidine analogue mutations (TAMs) [1]. Its development has been motivated by the need for NRTIs with a high genetic barrier to resistance and improved safety profiles [2].
Clinical testing of this compound progressed through several Phase I/II studies, establishing proof-of-concept for its antiviral activity and short-term tolerability.
A key randomized, double-blind, placebo-controlled study in HIV-1-infected individuals evaluated the short-term (10-day) antiviral activity and tolerability of AMDX alone and in combination with standard or reduced doses of zidovudine [1] [5].
Table 1: Antiviral Efficacy at Day 10 in a Phase Ib/IIa Study [1]
| Treatment Regimen | Mean Viral Load Change (log₁₀ copies/mL) | Statistical Comparison (vs. AMDX monotherapy) |
|---|---|---|
| Placebo | +0.10 | - |
| ZDV 200 mg | -0.69 | - |
| ZDV 300 mg | -0.55 | - |
| AMDX 500 mg | -1.09 | (Reference) |
| AMDX 500 mg + ZDV 200 mg | -2.00 | P=0.021 |
| AMDX 500 mg + ZDV 300 mg | -1.69 | Not Significant |
The combination of AMDX 500 mg with ZDV 200 mg was significantly more potent than AMDX monotherapy in both AUCVL and mean viral load decline, suggesting a synergistic antiviral effect [1]. The combination therapy also resulted in markedly decreased variability in viral load response compared to AMDX alone [1] [5].
Another Phase 2a study (NCT01737359) was designed to evaluate the safety and efficacy of AMDX compared to tenofovir disoproxil fumarate (TDF) in antiretroviral therapy-experienced subjects failing their current regimen [6].
This section outlines the core methodologies used in the clinical and supporting non-clinical studies of this compound.
Objective: To assess the short-term tolerability and antiviral activity of AMDX in combination with reduced and standard doses of ZDV [1].
Methodology:
Objective: To simultaneously quantify concentrations of AMDX, its active metabolite DXG, and co-administered ZDV in human plasma for pharmacokinetic analysis [2].
Methodology:
Objective: To evaluate the synergistic antiviral activity of AMDX/DXG in combination with other agents, such as ZDV or inosine monophosphate dehydrogenase (IMPDH) inhibitors [4].
Methodology:
The antiviral activity and resistance profile of this compound are governed by specific intracellular pathways and viral genetic barriers.
Diagram 1: Metabolic Activation and Mechanism of Action of this compound. The prodrug AMDX is converted to the active metabolite DXG-TP, which competes with endogenous dGTP to inhibit HIV-1 reverse transcriptase.
In vitro selection studies indicate that resistance to AMDX/DXG emerges slowly and is primarily associated with the selection of either the K65R or L74V mutation in HIV-1 RT [1] [3]. The K65R mutation confers moderate cross-resistance to several NRTIs but is associated with increased sensitivity to zidovudine [3]. This bidirectional phenotypic antagonism between the K65R and thymidine analogue mutation (TAM) pathways provides a strong rationale for combining AMDX with ZDV [1]. In vitro, the combination of AMDX and ZDV prevented or delayed the selection of either K65R or TAMs through 28 weeks of culture [1] [3].
Clinical pharmacokinetic studies demonstrated that this compound and zidovudine can be coadministered without significant interaction.
Table 2: Summary of Key Pharmacokinetic Parameters at Steady State [3]
| Analyte | Key Pharmacokinetic Findings |
|---|---|
| This compound (AMDX) | Coadministration with ZDV (200 or 300 mg) did not significantly alter the plasma PK parameters of AMDX. |
| DXG (Active Metabolite) | Coadministration with ZDV did not significantly alter the plasma PK parameters of DXG. The active moiety, DXG-TP, has a half-life of ~9-27 hours in humans, supporting twice-daily dosing. |
| Zidovudine (ZDV) | Coadministration with AMDX did not significantly alter the plasma PK parameters or urinary recovery of ZDV or its glucuronide metabolite (GZDV). |
The lack of pharmacokinetic interaction is consistent with cellular pharmacology studies showing no interference in the intracellular phosphorylation pathways of ZDV and DXG when co-incubated in human peripheral blood mononuclear cells [3].
Across Phase I/II clinical trials, which included nearly 200 subjects, this compound was generally well-tolerated [1] [3].
The clinical phase evaluation of this compound established it as a promising investigational NRTI with a distinct resistance profile, showing synergistic antiviral activity in combination with zidovudine. The strategy of using a reduced dose of ZDV (200 mg b.i.d.) was clinically validated, aligning with in silico predictions of reduced potential for toxicity while maintaining efficacy [1] [5]. Its activity against common NRTI-resistant viruses and its potential to delay resistance when combined with ZDV warranted its further development for the therapy of HIV-1 infection [1]. Future research directions would require larger Phase IIb/III studies with longer duration to fully establish its clinical efficacy and long-term safety profile in treatment-naïve and treatment-experienced patients.
This compound (DAPD; (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine) represents a promising nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against drug-resistant HIV strains, including those harboring multiple thymidine analog mutations (TAMs) such as M41L and L210W, as well as the M184V mutation selected by lamivudine and emtricitabine [1]. As an investigational prodrug, this compound undergoes enzymatic deamination via adenosine deaminase to form its active metabolite, (-)-β-D-1,3-dioxolane guanosine (DXG), which subsequently undergoes phosphorylation to the active triphosphate form that acts as a chain terminator of HIV reverse transcriptase [1] [2]. The unique dioxolane sugar moiety contributes to its distinctive resistance profile and represents an important structural feature that differentiates it from conventional nucleoside analogs.
This compound has shown a favorable resistance profile in clinical settings, with no evidence of emergent resistance mutations during short-term monotherapy studies [1]. This characteristic, combined with its activity against NRTI-resistant viruses, positions this compound as a promising candidate for salvage therapy in treatment-experienced patients. Understanding the transport mechanisms governing its cellular uptake is therefore essential for optimizing its therapeutic potential and developing strategies to enhance its bioavailability and tissue distribution.
The cellular uptake of nucleoside analogs like this compound is primarily mediated by members of the solute carrier superfamily (SLC), which includes over 350 membrane transporters that facilitate the movement of various molecules across cellular barriers [2]. Two major families of nucleoside transporters have been characterized for their role in nucleoside analog transport:
In addition to these specialized nucleoside transporters, passive diffusion may contribute to the cellular entry of more lipophilic analogs or prodrug derivatives. The expression patterns of these transporters in target cells (e.g., CD4+ lymphocytes, macrophages) and biological barriers (e.g., intestinal epithelium, blood-brain barrier) significantly influence the pharmacokinetic behavior and tissue distribution of this compound and its metabolites.
Table 1: Key Properties of this compound (DAPD) and its Active Metabolite DXG
| Property | This compound (DAPD) | DXG (Active Metabolite) |
|---|---|---|
| Chemical Name | (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine | (-)-β-D-1,3-dioxolane guanosine |
| Molecular Role | Prodrug | Active form after deamination |
| Anti-HIV Activity | Moderate (requires activation) | Potent activity against wild-type and drug-resistant HIV |
| Primary Activation Step | Deamination by adenosine deaminase | Phosphorylation by cellular kinases |
| Solubility | Low water solubility (~30% oral bioavailability in monkeys/rats) [1] | Not fully characterized |
| Resistance Profile | Active against strains with TAMs and M184V mutations [1] | Similar to DAPD, with low cross-resistance to other NRTIs |
To characterize the specific transporter systems involved in this compound uptake and identify potential interactions with known nucleoside transporter substrates and inhibitors.
Figure 1: Experimental workflow for this compound transporter inhibition studies
To quantify the intracellular accumulation of this compound and its stepwise phosphorylation to the active triphosphate form in target cells.
Table 2: Key Phosphorylation Enzymes in this compound Activation Pathway
| Enzyme | Role in Activation | Tissue Distribution | Impact on this compound Pharmacology |
|---|---|---|---|
| Adenosine Deaminase | Converts DAPD to DXG | Ubiquitous | Rapid conversion in vivo, high DXG:DAPD ratio (80:20 AUC) [3] |
| Deoxyguanosine Kinase | Initial phosphorylation of DXG to DXG-MP | Mitochondrial | Potential rate-limiting step in activation |
| NMP Kinases | Conversion of DXG-MP to DXG-DP | Cytosolic | Intermediate step in phosphorylation cascade |
| NDP Kinase | Final phosphorylation to active DXG-TP | Cytosolic/nuclear | Produces active triphosphate form for RT inhibition |
| 5′-Nucleotidases | Dephosphorylation of metabolites | Various compartments | Impact intracellular half-life of active metabolites |
To evaluate the antiviral activity of this compound and its metabolites against wild-type and drug-resistant HIV strains.
To assess the genetic barrier to resistance and characterize emerging mutations under this compound selective pressure.
The interpretation of nucleoside transporter studies requires integrated analysis of multiple datasets to build a comprehensive understanding of this compound cellular disposition:
Integrating transporter data with antiviral activity results enables the establishment of predictive models for this compound efficacy:
Figure 2: this compound intracellular activation pathway and mechanism of action
Several technical factors require special attention in this compound transporter studies:
Table 3: Expected Antiviral Activity Profile of this compound Against HIV Variants
| HIV Strain | Key Mutations | Expected EC₅₀ Fold-Change | Clinical Implications |
|---|---|---|---|
| Wild-type HIV-1 | None | 1.0 (reference) | Baseline sensitivity |
| M184V Variant | M184V | 2-5 × wild-type [1] | Maintains clinical activity |
| TAM-containing Variants | M41L, L210W, T215Y | <5 × wild-type [1] | Potential salvage therapy option |
| Multi-NRTI Resistant | TAMs + M184V | <10 × wild-type [1] | Activity retained when other NRTIs fail |
| K65R Variant | K65R | 3-8 × wild-type | Moderate impact on efficacy |
The protocols outlined in this document provide a comprehensive framework for characterizing the nucleoside transporter interactions and cellular processing of this compound. The integrated experimental approach enables researchers to elucidate the complex relationships between transporter expression, intracellular metabolism, and ultimate antiviral activity. These methodologies are particularly valuable for:
The unique transport characteristics and activation pathway of this compound, combined with its activity against NRTI-resistant HIV variants, make it a valuable candidate for further development and a useful tool for studying nucleoside analog pharmacology. The protocols described can be adapted for related nucleoside analogs and provide a standardized approach for comparative studies across this important class of antiviral agents.
Amdoxovir (DAPD, (−)-β-d-2,6-diaminopurine dioxolane) represents an investigational nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against both HIV-1 and hepatitis B virus (HBV). As the only guanosine analogue NRTI under clinical development for HIV-1 treatment, this compound offers a distinct resistance profile that maintains activity against many nucleoside-resistant HIV strains, including those with the M184V mutation that confers resistance to lamivudine and emtricitabine. [1] This unique property makes it particularly valuable for treatment-experienced patients with limited therapeutic options. The drug has progressed through Phase 1 and 2 clinical trials, where it has been safely administered to more than 200 subjects, demonstrating a favorable preliminary safety profile with predominantly mild to moderate adverse events. [1]
This compound's molecular structure features a dioxolane sugar moiety instead of the traditional carbohydrate moiety found in natural nucleosides, which contributes to its unique antiviral properties and resistance profile. The drug exhibits high water solubility and must be administered as an oral formulation due to its hydrophilic nature, which limits membrane permeability. Unlike many antiviral agents that primarily target viral enzymes, this compound requires intracellular activation to exert its antiretroviral effects, making understanding its cellular uptake and phosphorylation pathways essential for optimizing its clinical application. [1] [2]
The activation pathway of this compound involves a multi-step enzymatic process that transforms the prodrug into its therapeutically active form. This compound first undergoes intracellular deamination catalyzed by the ubiquitous enzyme adenosine deaminase (ADA), which converts it to dioxolane guanosine (DXG). This metabolite then undergoes phosphorylation by cellular kinases to form DXG-triphosphate (DXG-TP), the active antiviral moiety that potently inhibits HIV-1 reverse transcriptase. [1] The conversion from DAPD to DXG is remarkably efficient, with studies demonstrating that the anti-HIV activity observed with DAPD is almost entirely attributable to DXG generation. [3]
Table 1: Key Metabolic Conversion Steps and Enzymes in this compound Activation
| Step | Substrate | Product | Enzyme | Cellular Location |
|---|---|---|---|---|
| Uptake | This compound (DAPD) | Intracellular DAPD | Passive diffusion/Carrier-mediated transport | Cell membrane |
| Deamination | DAPD | DXG | Adenosine deaminase | Intracellular |
| First phosphorylation | DXG | DXG-MP | Deoxyguanosine kinase | Intracellular |
| Second phosphorylation | DXG-MP | DXG-DP | Nucleoside monophosphate kinases | Intracellular |
| Third phosphorylation | DXG-DP | DXG-TP | Nucleoside diphosphate kinases | Intracellular |
The active metabolite DXG-TP functions as a competitive inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate dGTP for incorporation into the elongating proviral DNA. With a dissociation constant (Ki) of 0.019 μM, DXG-TP exhibits strong binding affinity for the reverse transcriptase enzyme. Once incorporated into the DNA chain, DXG-TP acts as an obligate chain terminator due to the absence of a 3′-hydroxyl group, which prevents formation of the 5′- to 3′-phosphoester bond with the next incoming nucleotide, thereby halting viral DNA synthesis. [1] [3]
The pharmacokinetic properties of this compound and its metabolites contribute significantly to its dosing regimen and therapeutic potential. After oral administration, this compound demonstrates rapid absorption and conversion to DXG, with the half-life of DXG-TP approximately 16 hours in activated primary human lymphocytes and approximately 9-27 hours in humans, supporting twice-daily (bid) dosing to maintain adequate therapeutic coverage. [1] Clinical trials have established an effective dosage of 500 mg administered twice daily, which achieved significant viral load reductions in treatment-experienced patients. [1] [2]
Figure 1: Metabolic Activation Pathway of this compound (DAPD) to its Active Form DXG-TP
The cellular entry of this compound occurs through a combination of mechanisms that facilitate its transport across the hydrophobic cell membrane. As a highly hydrophilic compound, this compound has limited membrane permeability and relies on both passive diffusion and carrier-mediated transport to enter target cells. [4] Nucleoside transporters play a crucial role in this process, with the equilibrative and concentrative nucleoside transporters being the dominant mediators of cellular uptake, particularly in lymphocytes and other susceptible cells. These transporters function rapidly with millisecond-range half-lives and are present on the cell membranes of key HIV target cells. [4]
Research indicates that the lipophilic nature of the dioxolane ring in this compound's structure may enhance its ability to traverse cell membranes compared to more conventional nucleoside analogs. However, this relative advantage is balanced by the drug's overall hydrophilic character, which still necessitates active transport mechanisms for efficient cellular accumulation. Unlike some nucleoside analogs that employ specific uptake transporters, this compound appears to utilize multiple uptake pathways, potentially contributing to its consistent activity across various cell types, including peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages. [1] [4]
The intracellular disposition of this compound and its metabolites follows a complex kinetic profile that ultimately determines its antiviral efficacy. Following cellular uptake, the sequential phosphorylation of DXG to DXG-TP occurs through the coordinated action of cellular kinases, with the initial phosphorylation by deoxyguanosine kinase representing the potential rate-limiting step. The resulting DXG-TP demonstrates prolonged intracellular stability with an estimated half-life of approximately 16 hours in activated primary human lymphocytes, contributing to a sustained antiviral effect that persists beyond plasma clearance of the parent drug. [1]
Table 2: Cellular Kinetics and Antiviral Parameters of this compound and Metabolites
| Parameter | Value | Experimental System | Significance |
|---|---|---|---|
| DXG-TP half-life | ~16 hours | Activated primary human lymphocytes | Supports twice-daily dosing |
| DXG-TP Ki for HIV-1 RT | 0.019 μM | In vitro enzyme assay | High potency against wild-type HIV-1 |
| DAPD → DXG conversion rate | Rapid | In vivo human studies | Efficient prodrug activation |
| EC50 against wild-type HIV | Low nanomolar range | PBMC assays | High antiviral potency |
| Mitochondrial DNA impact | No significant reduction | Human hepatoma cells (HepG2) | Favorable safety profile |
| Protein binding | Minimal | Plasma protein binding assays | High free drug fraction |
The intracellular concentration of DXG-TP achieved through standard dosing (500 mg bid) sufficiently exceeds the inhibitory concentration for wild-type and many resistant forms of HIV-1, providing a therapeutic index that effectively suppresses viral replication while minimizing cellular toxicity. Importantly, studies in human hepatoma cells (HepG2) demonstrated that this compound and DXG did not significantly affect mitochondrial DNA levels or increase lactic acid production after 14 days of treatment at 10 μM concentrations, suggesting a reduced potential for mitochondrial toxicity compared to some earlier NRTIs such as zidovudine and stavudine. [1] [4]
The resistance patterns associated with this compound distinguish it from other nucleoside reverse transcriptase inhibitors and contribute to its potential utility in treatment-experienced patients. HIV-1 variants containing the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, remain fully susceptible to this compound, as do viruses with multiple thymidine analog mutations (TAMs) such as M41L and L210W. [1] [2] This maintained activity against commonly encountered resistance mutations represents a significant clinical advantage, particularly for patients with extensive prior treatment history.
However, specific mutations do reduce susceptibility to this compound, primarily K65R (selected for by tenofovir, abacavir, and possibly stavudine) and L74V (selected for by didanosine). In vitro studies demonstrate that reverse transcriptase substitutions at either K65R or L74V significantly reduce susceptibility to this compound, with the K65R mutation showing moderate cross-resistance to several other nucleoside analogs including zalcitabine, didanosine, adefovir, and lamivudine. [1] Interestingly, viruses containing the K65R mutation typically exhibit increased sensitivity to zidovudine, suggesting potential combination strategies. When this compound and zidovudine were incubated together with HIV-infected primary human lymphocytes, no drug-resistant mutations were detected through 28 weeks, indicating that combination therapy may suppress the emergence of resistance. [1]
Research has identified innovative strategies to counteract resistance to this compound through combination with inhibitors of nucleotide biosynthesis. Mycophenolic acid (MPA) and ribavirin (RBV), both inhibitors of inosine monophosphate dehydrogenase (IMPDH), have demonstrated the ability to reverse resistance to this compound in vitro. When combined with this compound or DXG, these IMPDH inhibitors reduce the EC50 values for viruses containing K65R or L74V mutations to within twofold of wild-type virus susceptibility. [3]
The mechanistic basis for this synergistic effect involves the reduction of intracellular dGTP pools through IMPDH inhibition. By decreasing the concentration of the natural substrate dGTP, these combinations shift the competitive balance in favor of DXG-TP incorporation by reverse transcriptase. This approach demonstrates particular promise for clinical application, as the combination of this compound with mycophenolate mofetil (the prodrug of MPA) has been evaluated in Phase II clinical trials (ACTG-5165) with favorable outcomes in highly treatment-experienced individuals. [3] [2]
Objective: To evaluate the contribution of nucleoside transporters to this compound cellular uptake.
Materials:
Method:
Objective: To quantify the passive diffusion component of this compound cellular uptake.
Materials:
Method:
Objective: To quantify intracellular concentrations of DAPD, DXG, and phosphorylated metabolites.
Materials:
Method:
Objective: To evaluate the synergistic antiviral effect of this compound combined with IMPDH inhibitors.
Materials:
Method:
The unique mechanism of this compound activation and action enables several promising combination strategies that enhance its antiviral efficacy and resistance profile. The most extensively studied approach combines this compound with IMPDH inhibitors such as mycophenolate mofetil (MMF, the prodrug of MPA) or ribavirin. These combinations leverage the biochemical synergy between decreased intracellular dGTP pools (via IMPDH inhibition) and the guanosine analog activity of DXG-TP, resulting in enhanced antiviral effects against both wild-type and drug-resistant HIV strains. [3]
Clinical evidence supports the therapeutic potential of these combinations. In a proof-of-concept study, this compound (500 mg bid) was administered with or without zidovudine (200 or 300 mg bid) for 10 days. The combination therapy resulted in significantly greater viral load reductions (−2.00 log10 for AMDX + ZDV 200 mg) compared to either agent alone, with markedly decreased variability in viral load response. Importantly, co-administration did not significantly alter the pharmacokinetic parameters of either drug, supporting the pharmacological compatibility of this combination. [1]
The translation of these combination strategies to clinical practice has been evaluated in Phase II trials. The ACTG-5165 study investigated this compound (500 mg bid) with or without mycophenolate mofetil (500 mg bid) in highly treatment-experienced individuals failing existing antiretroviral regimens. This 96-week trial demonstrated that this compound was effective in subjects with viral strains resistant to multiple nucleoside analogs, including those harboring thymidine analog mutations and the M184V mutation. [2] The favorable safety profile observed in clinical trials to date, combined with its unique resistance pattern, positions this compound as a valuable component of combination regimens for treatment-experienced patients.
Table 3: Combination Therapy Effects on Antiviral Efficacy
| Combination | Experimental System | Viral Load Reduction (log10) | Effect on Resistance |
|---|---|---|---|
| AMDX monotherapy | Human clinical trial | -1.09 | Maintains activity against M184V, TAMs |
| AMDX + ZDV (200 mg bid) | Human clinical trial | -2.00 | Prevents resistance emergence |
| AMDX + MPA (in vitro) | MT-2 cells, K65R mutant | EC50 reduced to near wild-type | Reverses K65R resistance |
| AMDX + RBV (in vitro) | PBMCs, L74V mutant | EC50 reduced to near wild-type | Reverses L74V resistance |
| AMDX + MMF | Clinical trial (ACTG-5165) | Significant in treatment-experienced | Effective against multi-NRTI resistant |
This compound represents a promising investigational agent with a unique metabolic activation pathway, distinctive cellular uptake mechanisms, and a favorable resistance profile that maintains activity against many nucleoside-resistant HIV strains. The biochemical synergy observed between this compound and IMPDH inhibitors provides a rational combination strategy that enhances its antiviral potency and potentially mitigates resistance development. The detailed experimental protocols outlined in this document provide researchers with robust methodologies for further investigating this compound's cellular pharmacology and combination strategies. As antiretroviral therapy continues to evolve, this compound offers a valuable therapeutic option for patients with limited treatment choices due to resistance or intolerance to existing regimens.
This compound (DAPD; [-]-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine) is an oral prodrug belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs) with demonstrated activity against HIV-1 strains that are resistant to other antiretroviral agents. Following oral administration, DAPD undergoes enzymatic deamination via adenosine deaminase to form its active metabolite (-)-β-D-(2R,4R)-1,3-dioxolane guanosine (DXG), which is subsequently phosphorylated by intracellular kinases to the active triphosphate form (DXGTP). This active anabolite competes with endogenous deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV reverse transcriptase, resulting in chain termination and inhibition of viral replication. [1] [2]
The quantification of intracellular DXGTP represents a critical pharmacological parameter for establishing dose-response relationships and optimizing dosing regimens, as the plasma concentrations of the parent drug poorly correlate with its antiviral efficacy. Unlike other analytical approaches such as HPLC/RIA or LC/MS/MS, the enzymatic assay method provides a cost-effective alternative for monitoring intracellular DXGTP concentrations in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients. This protocol details the optimized enzymatic assay for DXGTP quantification, which has been successfully applied in clinical studies involving HIV-infected patients receiving oral DAPD (500 mg twice daily). [1]
The enzymatic assay for DXGTP quantification is based on the principle of competitive inhibition of HIV-1 reverse transcriptase (RT). In this method, DXGTP present in cellular extracts competes with radiolabeled dGTP for incorporation by HIV-1 RT into a synthetic template-primer system. The assay employs poly(rC)·p(dG)12-18 as the template-primer, which is specifically recognized by HIV-1 RT to incorporate radiolabeled dGTP in the absence of inhibition. When DXGTP is present in the reaction mixture, it competes with [³H]dGTP for binding to the RT enzyme, resulting in a measurable decrease in radiolabel incorporation that is proportional to the DXGTP concentration. [1]
A critical optimization in this assay involves the template-primer dilution and the elimination of preincubation steps, as studies demonstrated that inhibition was greatest when the template-primer was most diluted and that preincubation procedures potentially introduced interference from DAPDTP (the triphosphate form of the parent prodrug). The assay specifically detects DXGTP at levels as low as 0.6 pmol without interference from endogenous dGTP or other cellular components. DAPDTP only inhibits control product formation at very high concentrations (50 pmol) and when preincubation procedures are used, confirming the specificity of the current assay method performed without preincubation. The standard inhibition curves constructed with known DXGTP concentrations enable precise quantification of intracellular DXGTP levels in patient-derived PBMC extracts. [1]
The following diagram illustrates the experimental workflow for the intracellular DXGTP enzymatic assay:
Figure 1: Experimental workflow for the intracellular DXGTP enzymatic assay
Table 1: Critical Parameters for PBMC Processing and Extraction
| Parameter | Specification | Purpose |
|---|---|---|
| Blood Volume | ≥20 ml | Obtain sufficient PBMCs for analysis |
| Extraction Solvent | 60% methanol | Efficient nucleotide extraction |
| Extraction Time | Overnight (≥8 hours) | Complete nucleotide recovery |
| Extraction Temperature | 4°C | Prevent nucleotide degradation |
| Neutralization Agent | Trioctylamine/Freon | Safe handling while maintaining pH stability |
| Final Extract pH | 7.0 | Optimal for enzymatic assay |
Table 2: Enzymatic Assay Components and Conditions
| Component | Final Concentration | Function |
|---|---|---|
| Tris-HCl Buffer | 50 mM (pH 7.8) | Optimal pH for RT activity |
| Dithiothreitol | 5 mM | Maintaining reducing environment |
| [³H]dGTP | 300 μM | Radiolabeled substrate |
| HIV-1 RT | 0.2 U | Enzyme for template-directed incorporation |
| Poly(rC)·p(dG)₁₂₋₁₈ | Diluted as determined optimal | Template-primer for specific incorporation |
| Mg²⁺ | 5-10 mM | Divalent cation cofactor |
| Incubation Temperature | 37°C | Physiological relevance |
| Incubation Time | 60 minutes | Linear product formation |
The following diagram illustrates the molecular mechanism of DXGTP activity and assay principle:
Figure 2: Molecular mechanism of DXGTP activity and assay detection principle
The enzymatic assay for DXGTP quantification has been rigorously validated with the following performance characteristics:
Table 3: Assay Validation Parameters
| Parameter | Value | Description |
|---|---|---|
| Detection Limit | 0.6 pmol | Lowest measurable DXGTP level |
| Specificity | No interference from DAPDTP | DAPDTP inhibits only at 50 pmol with preincubation |
| Interference | No interference from endogenous dGTP or PBMC extracts | Validates assay specificity in biological matrices |
| Template-Primer | Greatest inhibition with diluted poly(rC)·p(dG)₁₂₋₁₈ | Optimization condition |
| Preincubation | Not required | Eliminates potential DAPDTP interference |
In clinical studies with HIV-infected patients receiving oral DAPD (500 mg twice daily), the enzymatic assay successfully determined intracellular DXGTP pharmacokinetics:
The enzymatic assay for intracellular DXGTP measurement has significant applications in antiretroviral drug development and clinical pharmacology:
The enzymatic assay described herein provides a robust, specific, and cost-effective method for quantifying intracellular DXGTP concentrations in PBMCs from HIV-infected patients. The assay has been successfully applied in clinical studies, demonstrating its utility for pharmacokinetic monitoring and dose optimization of this compound therapy. Unlike more sophisticated instrumental methods, this approach offers laboratories without specialized equipment the capability to monitor intracellular NRTI triphosphate levels, thereby facilitating improved therapeutic drug monitoring and contributing to the optimization of antiretroviral treatment regimens for HIV-infected patients.
Amdoxovir (AMDX, DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) under development for the treatment of HIV-1 infection. As a prodrug, it is rapidly absorbed and deaminated in vivo by the ubiquitous enzyme adenosine deaminase to its active metabolite, β-d-dioxolane guanosine (DXG) [1]. DXG is subsequently phosphorylated intracellularly to the active DXG-triphosphate (DXG-TP), which acts as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate dGTP [1] [2]. The decay half-life of DXG-TP is approximately 9 to 27 hours in humans, supporting a twice-daily (b.i.d.) dosing regimen [1]. A key characteristic of this compound is its activity against drug-resistant HIV strains, including viruses containing the M184V/I mutation and certain Thymidine Analog Mutations (TAMs) [1]. Furthermore, its combination with zidovudine (ZDV) demonstrates synergistic antiviral activity and shows potential to delay the emergence of resistance mutations such as K65R and L74V [1] [3].
The following tables summarize essential pharmacokinetic parameters and clinical findings from key this compound studies.
Table 1: Key Pharmacokinetic Parameters of this compound (DAPD) and its Metabolite DXG at Steady State (500 mg b.i.d.)
| Parameter | Value / Finding | Notes |
|---|---|---|
| Dosing Regimen | 500 mg twice daily (b.i.d.) | [1] [3] |
| Absorption | Rapid oral absorption | Prodrug deaminated to DXG [1] |
| DXG-TP Half-life | ~9 to 27 hours | Supports twice-daily dosing [1] |
| Drug-Drug Interaction (with ZDV) | No significant change in plasma PK parameters | Co-administration did not affect AUC or C~max~ of either drug [1] [3] |
| Urinary Recovery | Unchanged with ZDV co-administration | Percent recovery of AMDX, DXG, and ZDV/GZDV was similar [1] |
Table 2: Clinical Efficacy and Safety Outcomes from a 10-Day Randomized Study (DAPD ± ZDV)
| Treatment Group | Mean VL log~10~ Change (Day 10) | Safety and Tolerability | Remarks |
|---|---|---|---|
| DAPD (500 mg b.i.d.) | -1.07 ± 0.80 | Safe and well tolerated [3] | |
| DAPD + ZDV (200 mg b.i.d.) | -1.97 ± 0.16 | All Adverse Events (AEs) were mild to moderate and transient [3] | Synergistic effect; markedly decreased VL variability [3] |
| DAPD + ZDV (300 mg b.i.d.) | -1.67 ± 0.21 | No Grade 3/4 lab abnormalities or study drug discontinuations [3] | |
| ZDV (200 mg b.i.d.) Monotherapy | -0.65 |
This section outlines the protocol for an intensive PK clinical study of this compound with or without zidovudine [1].
This protocol is based on studies investigating the combination of AMDX/DXG with inosine monophosphate dehydrogenase (IMPDH) inhibitors like mycophenolic acid (MPA) or ribavirin (RBV) [2].
The following diagram illustrates the activation pathway of this compound and its synergistic mechanism with IMPDH inhibitors.
Diagram 1: this compound Activation and Synergistic Mechanism with IMPDH Inhibitors. The diagram shows the metabolic activation of the prodrug this compound to its active form, DXG-TP, which competes with the natural substrate dGTP to inhibit HIV reverse transcriptase. Concurrently, IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin block the de novo synthesis of dGTP, reducing its intracellular levels. This shifts the competition in favor of DXG-TP, enhancing its antiviral effect and potentially reversing resistance [2].
The pharmacokinetic and clinical data demonstrate that this compound is a promising agent for second-line HIV therapy. Its favorable resistance profile and lack of pharmacokinetic interaction with zidovudine make the DAPD/ZDV combination particularly attractive [1] [3]. The synergy observed with IMPDH inhibitors provides a strategic avenue for enhancing the potency of this compound and overcoming certain resistance mutations, potentially widening its therapeutic utility [2].
Key considerations for researchers include:
The table below summarizes the key resistance mutations associated with this compound and the supporting evidence [1].
| Resistance-Associated Mutation | Phenotypic Effect | Notes and Context |
|---|---|---|
| K65R | Confers resistance | A well-characterized NRTI resistance mutation. |
| L74V | Confers resistance | Another known NRTI resistance pathway. |
| M184V/I | Retains activity | This compound demonstrates in vitro activity against viruses with this common NRTI mutation. |
| Thymidine Analog Mutations (TAMs) | Retains activity | Shows activity against viruses with a background of TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E). |
| 69SS double insert | Retains activity | Activity is maintained against this complex mutational pattern. |
A pivotal strategy for managing AMDX resistance involves its combination with other antivirals. Research indicates that co-administration with Zidovudine (AZT) not only demonstrates synergistic antiviral activity but may also delay the selection of Thymidine Analog Mutations (TAMs) and the K65R mutation [1]. This makes the AMDX/AZT combination a promising approach for preventing or slowing the emergence of resistance.
For researchers needing to identify and monitor these resistance mutations, the following workflow details a standard genotypic testing method.
Objective: To identify key resistance mutations (K65R, L74V, M184V/I, TAMs) in the HIV-1 reverse transcriptase gene from patient plasma samples.
Materials:
Procedure:
Q1: What is the significance of AMDX's activity against M184V and TAMs? This is a key differentiator in its resistance profile. It suggests that AMDX could potentially be effective in treatment-experienced patients where these mutations are common, and it may offer a higher genetic barrier to resistance when used in specific combinations [1].
Q2: My phenotypic assay shows reduced susceptibility to AMDX. What genetic changes should I prioritize investigating? The primary suspects are the K65R and L74V mutations. You should perform genotypic analysis of the RT gene focusing on these codons first. Consider the possibility of these mutations emerging under selective pressure from AMDX therapy [1].
Q3: Are there any novel technologies for more rapid resistance monitoring? While Sanger sequencing is the standard, Next-Generation Sequencing (NGS) is increasingly used in research. NGS can detect low-abundance variant populations (as low as 1-2%) that Sanger sequencing might miss, providing an earlier warning of emerging resistance [3] [4].
The K65R mutation in HIV-1 Reverse Transcriptase (RT) reduces viral susceptibility to most Nucleoside RT Inhibitors (NRTIs), including Tenofovir, Abacavir, and Amdoxovir [1] [2]. Structurally, this mutation forms a rigid molecular platform with another arginine residue (R72), which reduces the enzyme's ability to incorporate NRTIs into the viral DNA chain [1].
This compound is a prodrug of dioxolane guanosine (DXG) and is the only guanosine analog NRTI under clinical development [3] [2]. Its active form, DXG-triphosphate, retains activity against viruses resistant to other NRTIs, including those with the M184V mutation or multiple TAMs [2]. However, its efficacy can be compromised by the K65R mutation [2].
The core strategy to suppress the emergence of K65R involves combining this compound with Zidovudine (AZT). The following diagram illustrates the scientific rationale behind this synergistic combination.
Diagram: Scientific Rationale for AMDX/AZT Combination
A proof-of-concept clinical study provides quantitative evidence for the synergy between this compound and Zidovudine [4].
| Treatment Group (Twice-Daily for 10 Days) | Mean Change in Viral Load (log₁₀) | Area Under Virus Depletion Curve (AUCVL) | Synergy Assessment |
|---|---|---|---|
| Placebo | +0.10 | Baseline | — |
| AMDX 500 mg Monotherapy | –1.09 | — | — |
| AZT 200 mg Monotherapy | –0.69 | — | — |
| AZT 300 mg Monotherapy | –0.55 | — | — |
| AMDX 500 mg + AZT 200 mg | –2.00 | Significantly greater vs. AMDX alone (P=0.019) | Synergistic |
| AMDX 500 mg + AZT 300 mg | –1.69 | — | Additive |
The combination of this compound and a reduced dose of Zidovudine (200 mg) was significantly more effective than either drug alone and also resulted in markedly less variability in viral load response between patients [4]. An in silico study supports that the 200 mg dose maintains antiviral efficacy while potentially reducing toxicity associated with Zidovudine-monophosphate levels [4].
This methodology is based on the cited clinical trial [4] and general principles of antiviral testing [5].
1. Objective: To evaluate the in vitro or short-term clinical antiviral activity and resistance profile of this compound in combination with Zidovudine.
2. Cell Culture System:
3. Viral Strains:
4. Drug Preparation & Dosing:
5. Procedure & Timeline:
6. Key Analyses:
Q1: Why does the K65R mutation not emerge when this compound is combined with Zidovudine? A1: This is due to bidirectional antagonism between two resistance pathways. The K65R mutation, selected by this compound, impairs the virus's ability to excise chain-terminating NRTIs, which paradoxically restores susceptibility to AZT. Conversely, the TAMs, selected by AZT, counteract the K65R-mediated resistance mechanism. Because these pathways are genetically incompatible, the virus struggles to select for both simultaneously, leading to a delayed or absent emergence of resistance [1] [4].
Q2: What is the rationale for using a reduced dose of Zidovudine (200 mg) in this combination? A2: Pharmacokinetic modeling suggests that a 200 mg dose of Zidovudine produces lower levels of Zidovudine-monophosphate (ZDV-MP), which is associated with mitochondrial toxicity, while maintaining levels of the active Zidovudine-triphosphate (ZDV-TP) needed for antiviral efficacy. This strategy aims to improve the drug's tolerability and long-term safety profile without compromising its therapeutic effect in the combination [4].
Q3: In our in vitro models, the antiviral effect of the combination is not as pronounced as the clinical data suggests. What could be the cause? A3: Consider your cell culture system. Using transformed lymphocytic cell lines (e.g., MT-2, CEM) can yield misleading results because they are constitutively activated and may have disrupted nucleotide metabolism. For more physiologically relevant data on NRTI phosphorylation and potency, it is recommended to use primary human mononuclear cells [3]. Additionally, ensure you are measuring the intracellular levels of the active triphosphate metabolites (DXG-TP and ZDV-TP) to confirm proper cellular pharmacology.
| Organ System | Toxicity | Notes |
|---|---|---|
| Renal | Obstructive nephropathy | Observed in animal studies at high doses; thought to be due to precipitation of drug/DXG in renal tubules; was reversible upon discontinuation [1]. |
| Ocular | Lens opacities (cataracts) | Observed in a human clinical trial; some were non-gradable, others were mild posterior subcapsular cataracts; all findings were visually insignificant [1]. |
| Metabolic | Hyperglycemia / Islet cell atrophy | Observed in animal studies (cynomolgus monkeys), potentially linked to lens opacities [1]. |
For researchers, the following points from historical data are crucial for designing studies and monitoring protocols:
The diagram below outlines a generalized workflow for monitoring and managing the key toxicities of this compound in a research or development setting.
Q1: What is the hypothesized mechanism behind this compound's renal toxicity? The renal toxicity observed in animal studies is thought to be similar to that of drugs like acyclovir and cidofovir. It is likely due to the poor aqueous solubility of its active metabolite, DXG, leading to crystal precipitation and obstructive nephropathy in the renal tubules at high doses [1].
Q2: Were the lens opacities caused by this compound a direct effect of the drug? The available research is inconclusive. In animal models, lens opacities were thought to be secondary to drug-induced hyperglycemia and islet cell atrophy, rather than a direct effect on the lens. However, a direct toxic effect cannot be entirely ruled out [1].
Q3: Is there a way to mitigate the risk of renal toxicity during drug development? The animal data indicates that renal toxicity is dose-dependent. Therefore, meticulous dose selection in early-phase studies is the primary mitigation strategy. Furthermore, establishing clear monitoring guidelines for renal function (e.g., serum creatinine, urinalysis) allows for early detection and intervention, such as dose adjustment or drug discontinuation [1].
While not specific to this compound, the regulatory landscape for preclinical toxicity testing is evolving. The US FDA has announced a plan to phase out conventional animal testing requirements, promoting New Approach Methodologies (NAMs) like advanced in vitro models (e.g., 3D tissue models, organ-on-a-chip) and in silico computer modeling [2] [3] [4]. For a new drug development program today, leveraging these human-relevant methods could provide more predictive safety data.
For a drug like Amdoxovir, which is a nucleoside reverse transcriptase inhibitor (NRTI), the primary renal risk is often direct tubular cell toxicity. The table below outlines common mechanisms and representative drugs [1] [2] [3].
| Mechanism of Injury | Description | Representative Drugs |
|---|---|---|
| Tubular Cell Toxicity | Drug accumulation in renal tubular cells causes oxidative stress, mitochondrial damage, and cell death [1] [4]. | Tenofovir, Cidofovir, Adefovir [1] [3] [4] |
| Crystal Nephropathy | Drug crystals precipitate in tubules, causing obstruction and inflammation [2] [5] [4]. | Acyclovir, Indinavir, Sulfadiazine [1] [3] [4] |
| Altered Intraglomerular Hemodynamics | Drug disrupts renal blood flow autoregulation, reducing glomerular filtration rate (GFR) [6] [3]. | NSAIDs, ACE Inhibitors, ARBs [6] [3] |
| Acute Interstitial Nephritis (AIN) | Cell-mediated immune reaction causes tubulointerstitial inflammation [1] [3]. | Proton Pump Inhibitors, Antibiotics (e.g., Penicillins) [1] [3] |
These methodologies can help you proactively identify and characterize the nephrotoxic potential of this compound.
This protocol assesses the direct toxic effects of this compound on renal tubular cells.
Detailed Methodology:
This protocol determines if this compound interacts with key renal secretory transporters, a common pathway for NRTI toxicity [1] [4].
Detailed Methodology:
Q1: What are the primary risk factors for drug-induced nephrotoxicity in a clinical trial setting? Patient-specific risk factors are critical for trial safety monitoring [6] [3]. Key factors include:
Q2: Based on its drug class, what specific renal safety signals should we monitor for this compound? Given that this compound is an NRTI, closely monitor for signs of Proximal Tubulopathy, as seen with tenofovir and adefovir [1] [2] [3]. Key indicators include:
Q3: What general strategies can be employed to prevent nephrotoxicity during drug development?
In a clinical trial (AACTG A5118) investigating Amdoxovir (DAPD) in patients with HIV, no incidents of lens opacities were reported. The table below summarizes the safety data from this study.
| Trial Identifier | Trial Phase | Reported Lens Opacities | Other Relevant Safety Observations |
|---|---|---|---|
| ACTG A5118 [1] | Randomized Controlled Trial | No subject developed lens opacities [1]. | Mild decreases in creatinine clearance were observed with similar frequency between the this compound and placebo groups [1]. |
The cited study provides a reference for how safety, including ophthalmological effects, can be monitored in clinical trials for nucleoside reverse transcriptase inhibitors (NRTIs) like this compound. Below is a generalized protocol based on this approach.
This workflow summarizes the key stages of safety monitoring for this compound in a clinical trial setting:
Q1: What is the established risk of developing lens opacities from this compound? Based on the available clinical evidence from the AACTG A5118 trial, no lens opacities were observed in subjects treated with this compound at a dose of 300 mg twice daily for up to 48 weeks. This suggests a low risk within the context and duration of this specific study [1].
Q2: What is the recommended monitoring protocol for lens opacities in a clinical trial setting for this compound? While the search results do not specify a detailed protocol, standard practice for monitoring this potential side effect involves regular ophthalmological examinations. Researchers should design trials to include baseline and periodic follow-up assessments conducted by an ophthalmologist, which typically include a slit-lamp examination to detect any lens changes [1].
Q3: Are there specific patient factors that increase the risk of lens opacities with this compound? The provided research does not offer information on risk factors. A comprehensive risk assessment would require data from larger and more diverse patient populations.
The information presented here is based on a single, small-scale clinical trial. The finding of "no lens opacities" is encouraging but cannot be considered a definitive safety profile. To fully establish the risk and create detailed management guidelines:
The coupling of dioxolane acetate with a purine base is a critical, low-yielding step in DAPD synthesis. The table below summarizes solutions for common issues:
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
|---|---|---|---|
| Low overall yield and poor β-anomer selectivity [1] | Standard Vorbruggen glycosylation conditions provide low selectivity for the desired β-anomer. | Use t-butyl cyanoacetate as an additive in the glycosylation reaction [1]. | Increases isolated yield of the β-anomer to 45% (vs. 9-18% in the old process) and improves the β/α anomeric ratio [1]. |
| Use of hazardous materials on large scale [1] | The original process used large amounts of sodium azide, posing safety challenges. | Implement a revised two-step conversion of intermediate 6 to the final 2,6-diaminopurine nucleoside [1]. | A more scalable and safer process, enabling the production of over 100 kg of DAPD [1]. |
Here is a detailed methodology for the improved glycosylation step, which is central to enhancing DAPD synthesis yield [1].
Objective: To couple (2R-4R/S)-4-acetoxy-2-isobutyryloxymethyl-1,3-dioxolane (compound 4) with a silylated 2,6-diaminopurine to produce the β-anomer of the intermediate nucleoside (compound 6) with high yield and selectivity.
Key Improvement: Incorporation of t-butyl cyanoacetate as an additive.
Materials:
Procedure:
The following diagram illustrates this optimized experimental workflow:
Q: Why is the glycosylation step so critical for improving DAPD synthesis? A: This step directly couples the sugar (dioxolane) and base (purine) parts of the molecule. The original process for this step had a very low yield (9-18%) and produced a near 1:1 mixture of α- and β-anomers, requiring difficult separation. Improving this step dramatically increases the amount of desired final product obtained [1].
Q: What is the role of t-butyl cyanoacetate in the improved protocol? A: While the exact mechanism is not fully detailed in the literature, it is believed that the additive forms a complex that preferentially blocks the α-face of the dioxolane oxonium ion intermediate. This favors attack by the nucleoside base from the β-face, leading to higher selectivity for the pharmacologically active β-anomer and a better overall yield [1].
Q: Are there other reported methods to improve this synthesis? A: Yes, another study mentioned using t-butyl acetoacetate as an additive, which gave a 33% isolated yield of the β-anomer. However, the method using t-butyl cyanoacetate demonstrated a superior yield of 45% [1]. An enzymatic hydrolysis step has also been reported to efficiently separate anomers in the synthesis of a related compound, (-)-APD [1].
The broader synthesis context of DAPD, from a key lactone intermediate, is visualized below. The highlighted section represents the glycosylation step detailed in this guide.
A primary challenge in synthesizing Amdoxovir (DAPD) is separating the desired β-anomer from the unwanted α-anomer after the glycosylation step, which typically produces a near 1:1 mixture [1]. The initial industrial process had significant limitations, including a low isolated yield of the β-anomer (9-18%) and the use of hazardous sodium azide [1].
Researchers developed a more efficient process using an additive to improve the β-selectivity during the glycosylation of the dioxolane acetate intermediate with a silylated 2,6-diaminopurine [1].
The table below summarizes the effects of different additives in the glycosylation reaction:
| Additive | Lewis Acid | Solvent | β/α Anomeric Ratio | Overall Isolated Yield of β-anomer |
|---|---|---|---|---|
| None [1] | TMSI | CH₂Cl₂ | 1.2 | Not specified (Low) |
| t-Butyl acetoacetate [1] | TMSI | CH₂Cl₂ | 1.8 | 33% |
| t-Butyl cyanoacetate [1] | TMSI | CH₂Cl₂ | 2.2 | 45% |
| t-Butyl cyanoacetate [1] | SnCl₄ | CH₂Cl₂ | N/A (Reaction failed) | 0% |
The improved workflow for the synthesis and purification of this compound is as follows:
Since detailed public troubleshooting guides are scarce, you may need to explore these avenues:
Amdoxovir (AMDx, DAPD) is a prodrug that requires a two-step intracellular activation process to become its active form, DXG-triphosphate [1] [2].
The key characteristics of this pathway are [1] [2]:
Here are common challenges and potential solutions related to AMDx's activity:
| Challenge | Possible Cause & Solution |
|---|
| Reduced Antiviral Potency | Cause: Pre-existing Thymidine Analog Mutations (TAMs) or M184V/I in HIV-1 reverse transcriptase can cause moderate resistance [1]. Solution: Test viral strain for mutations. Consider combination therapy with Zidovudine (ZDV), which shows synergistic activity and can counter resistance [3] [1]. | | Suboptimal Response in Treatment-Experienced Patients | Cause: A higher prevalence of resistance mutations in patients with prior antiretroviral therapy [4]. Solution: In clinical studies, treatment-experienced patients with no TAMs and higher baseline CD4+ counts showed better response. Prioritize AMDx for naive patients or those with a susceptible viral profile [4]. | | Theoretical Phosphorylation Competition | Cause: Combining multiple nucleoside analogs that rely on the same cellular kinases for activation [2]. Solution: AMDx is activated by 5'-nucleotidase, not traditional thymidine kinases. It is favorably combined with ZDV, as they use different phosphorylation pathways and do not inhibit each other's activation [3] [2]. |
The following table summarizes key quantitative findings from research and clinical trials.
| Parameter / Observation | Value / Finding | Notes / Context |
|---|---|---|
| Antiviral Activity (Monotherapy) | Median reduction in HIV-1 RNA of 1.5 log₁₀ copies/mL (500 mg BID, 15 days) [4] | Observed in treatment-naive patients. |
| Antiviral Activity (Combination Therapy) | Mean reduction in HIV-1 RNA of 2.00 log₁₀ copies/mL (AMDx + Zidovudine 200 mg BID, 10 days) [3] [1] | Synergistic effect; significantly more potent than AMDx alone (P=0.021). |
| Key Resistance Mutations | K65R and L74V [1] | K65R confers cross-resistance to other NRTIs but can increase sensitivity to ZDV [1]. |
| Cellular Toxicity Profile | No negative effect on mitochondrial DNA (mtDNA) in HepG2 cells at 10 μM for 14 days [1] | Suggests a favorable mitochondrial toxicity profile compared to some older NRTIs. |
Q1: What is the primary rate-limiting step in AMDx activation? The conversion of AMDx to DXG by adenosine deaminase is efficient. The phosphorylation of DXG to its triphosphate form by cellular kinases is a critical, multi-step process that determines the intracellular levels of the active metabolite DXG-TP [1] [2].
Q2: Does AMDx require a nucleoside transporter for cellular uptake? Like many nucleoside analogs, AMDx is hydrophilic and may depend on nucleoside transporters for efficient cellular entry. Lipophilic prodrug strategies are being researched to enhance membrane permeability [5] [2].
Q3: Why is the combination of AMDx and Zidovudine (ZDV) synergistic? This synergy is due to bidirectional suppression of resistance. The K65R mutation (selected by AMDx) reverses ZDV resistance, while Thymidine Analog Mutations (TAMs, selected by ZDV) suppress the K65R pathway. Furthermore, they are activated by different kinases and do not interfere with each other's intracellular phosphorylation [3] [1].
A standard protocol for measuring intracellular levels of AMDx metabolites in primary human lymphocytes is as follows [2]:
The table below summarizes the metabolic pathway and key interaction potentials of amdoxovir.
| Aspect | Description |
|---|---|
| Drug Name | This compound (AMDx, DAPD) [1] [2] |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [3] |
| Mechanism of Action | Prodrug deaminated by adenosine deaminase to dioxolane guanine (DXG). DXG is phosphorylated to DXG-triphosphate (DXG-TP), which inhibits HIV-1 reverse transcriptase by competing with endogenous dGTP [2] [4]. |
| Synergistic Combinations | • Zidovudine (ZDV): Prevents/delays selection of thymidine analogue and K65R mutations; shows synergistic antiviral activity in vitro and in clinical studies [5] [6]. • Mycophenolic Acid (MPA) & Ribavirin: IMPDH inhibitors that reduce intracellular dGTP pools, augmenting DXG-TP's antiviral effect and reversing certain resistance mutations [4]. | | Antagonistic Combinations | Information is limited. IMPDH inhibitors like MPA and Ribavirin can antagonize the activity of zidovudine [4]. | | Pharmacokinetic Interactions | A clinical study found co-administration of this compound with zidovudine did not significantly alter the plasma pharmacokinetics of either drug [2]. |
The tables below consolidate key quantitative findings from preclinical and clinical studies.
Table 1: Clinical Antiviral Activity of this compound Combinations (10-Day Monotherapy Study) [5] [6]
| Treatment Regimen | Mean Change in HIV-1 RNA (log₁₀ copies/mL) | Interpretation |
|---|---|---|
| Placebo | +0.10 | Baseline |
| Zidovudine 300 mg bid | -0.55 | Antiviral activity |
| This compound 500 mg bid | -1.09 | Antiviral activity |
| This compound 500 mg + Zidovudine 200 mg bid | -2.00 | Synergistic activity (P=0.021 vs. This compound alone) |
| This compound 500 mg + Zidovudine 300 mg bid | -1.69 | Enhanced activity |
Table 2: In Vitro Reversal of this compound Resistance with IMPDH Inhibitors [4]
| HIV-1 Strain (Genotype) | DXG EC₅₀ (μM) [Drug Alone] | DXG EC₅₀ (μM) [with MPA or RBV] | Interpretation |
|---|---|---|---|
| Wild-Type | Baseline | ~10-fold decrease | Marked synergy |
| K65R | Increased (resistant) | Reduced to within 2-fold of wild-type | Near-complete reversal of resistance |
| L74V | Increased (resistant) | Reduced to within 2-fold of wild-type | Near-complete reversal of resistance |
| K65R/Q151M | Increased (resistant) | Reduced to within 2-fold of wild-type | Near-complete reversal of resistance |
Here are the detailed methodologies for the key experiments cited, which can be adapted for further investigation.
This methodology is based on a Phase Ib/IIa randomized, double-blind, placebo-controlled clinical trial [5] [6].
This methodology is based on a published in vitro study [4].
Q1: Does this compound have any known pharmacokinetic interactions with common antiretrovirals? Available clinical data indicates that this compound and zidovudine can be co-administered without clinically significant pharmacokinetic interactions. A study reported that co-administration did not significantly change the plasma levels of either drug or the percent recovery of this compound, DXG, or zidovudine in urine [2]. Data on interactions with other specific antiretrovirals is not available in the searched literature.
Q2: How can resistance to this compound be overcome in vitro? Resistance conferred by the K65R or L74V mutations can be overcome by combining this compound/DXG with inhibitors of inosine monophosphate dehydrogenase (IMPDH), such as Mycophenolic Acid (MPA) or Ribavirin. These inhibitors reduce the intracellular levels of the natural substrate dGTP, which shifts the competitive balance in favor of the active drug, DXG-TP, thereby reversing resistance [4].
Q3: What is the primary safety concern observed with this compound in preclinical models, and how was it monitored in clinical trials? The primary toxicity observed in animal studies (cynomolgus monkeys) was obstructive nephropathy at high doses, due to the precipitation of the drug in renal tubules [6]. In clinical trials, this was monitored through renal function tests. Additionally, some early trials observed lens opacities, leading to enhanced ophthalmologic monitoring in subsequent studies [6].
Issue: High Variability in Antiviral Response in a Clinical Trial
Issue: Reduced In Vitro Susceptibility to this compound in Cell-Based Assays
The diagram below visualizes the intracellular activation of this compound and the mechanism of its synergistic combination with IMPDH inhibitors.
The available data, primarily from pre-clinical studies, suggests that Amdoxovir (DAPD) and its active metabolite, DXG, have a low potential for mitochondrial toxicity. Key evidence is summarized below.
| Assessment/Finding | Description | Experimental Context | Source |
|---|---|---|---|
| No mtDNA Depletion | No significant changes in mitochondrial DNA (mtDNA) levels in human hepatoma cells (HepG2) treated for 14 days at 10 μM. | In vitro cell culture | [1] |
| No Increased Lactic Acid | No increase in lactic acid production was observed in HepG2 cells treated for 14 days. | In vitro cell culture | [1] |
| Combination with IMPDH Inhibitors | The combination of Mycophenolic acid (MPA) or Ribavirin (RBV) with DAPD or DXG did not result in reduced levels of mitochondrial DNA. | In vitro study in MT2 cells and PBMCs | [2] |
| Favorable In Vitro Comparison | The drug is noted for a marked improvement in safety profile compared to older NRTIs like Zidovudine (ZDV) and Stavudine (d4T). | Review of NRTI pharmacology | [3] |
For researchers aiming to assess mitochondrial toxicity, here are detailed methodologies for key in vitro assays, adapted from standard practices.
This protocol assesses mtDNA depletion, a key marker of NRTI toxicity [4].
1. Cell Culture and Dosing:
2. DNA Isolation and Slot-Blot:
3. Probe Hybridization:
4. Data Analysis:
The workflow for this protocol is as follows:
This protocol detects metabolic shifts towards glycolysis, indicating impaired mitochondrial function [4].
| Issue | Possible Cause | Solution |
|---|---|---|
| High variability in mtDNA qPCR ratios. | Inconsistent cell seeding, DNA quantification, or PCR efficiency. | Standardize cell counts before lysis, use a fluorometric DNA quantitation method, and optimize qPCR primers/probes. Include a reference sample in every run. [5] |
| No detectable mtDNA depletion despite using high drug concentrations. | The chosen cell type may not be susceptible, or the drug truly has low toxicity. | Extend treatment duration to 2-3 weeks to allow for slower turnover of mitochondria. Consider using primary cells instead of immortalized lines. [4] |
| Increased lactate production in controls. | Overgrown cells, poor culture conditions, or contaminated media. | Ensure cells are not over-confluent; check pH of media and serum quality; use fresh media for assays. |
Q1: Does this compound inhibit DNA polymerase gamma (Pol-γ)? A: While specific data on this compound is not provided in the search results, its favorable mitochondrial profile suggests low affinity for Pol-γ. Mitochondrial toxicity can also occur through depletion of natural nucleotide pools; however, the cited studies did not find significant toxicity associated with this compound itself [1] [6].
Q2: What are the best positive control drugs for these assays? A: Zalcitabine (ddC) and Didanosine (ddI) are potent inducers of mtDNA depletion and are excellent positive controls. Zidovudine (ZDV) is a strong positive control for lactate overproduction assays [4].
Q3: Are there known drug combinations that could increase the risk of this compound toxicity? A: The available in vitro evidence suggests that combining this compound with IMPDH inhibitors like Mycophenolic Acid (MPA) does not increase mitochondrial toxicity and may even help overcome viral resistance [2]. However, clinical monitoring is always advised.
The table below summarizes quantitative findings from clinical and preclinical studies on Amdoxovir (also known as DAPD) and its active metabolite, dioxolane guanine (DXG).
| Parameter | Findings/Value | Context/Details |
|---|---|---|
| Clinical Doses Studied | 25 mg to 600 mg | Doses were administered as monotherapy in treatment-naive and experienced patients; 500 mg twice daily showed significant antiviral activity [1]. |
| Antiviral Efficacy (Viral Load Reduction) | -0.7 to -1.5 log₁₀ copies/mL | -1.5 log₁₀: median reduction in treatment-naive patients at highest doses [1]. -0.7 log₁₀: reduction in treatment-experienced patients (500 mg twice daily) [1]. |
| Intracellular Half-life (DXG-TP) | ~16 hours (in vitro); ~9-27 hours (human estimate) | Suggests potential for twice-daily (BID) dosing to maintain therapeutic coverage [2]. |
| Key Resistance Mutations | K65R, L74V | These mutations are associated with decreased susceptibility to this compound [2]. The virus remains sensitive to this compound despite M184V and Thymidine Analog Mutations (TAMs) [2]. |
| Safety Profile | Well tolerated | In short-term (15-day) trials, the majority of adverse events were reported as mild or moderate in severity [1]. |
For researchers investigating the properties of this compound, the following methodologies from the literature can serve as a guide.
This protocol is based on in vitro cell culture experiments used to determine the drug's efficacy and the mutations that confer resistance [2] [3].
This methodology is critical for understanding the drug's activation and longevity within target cells [2] [4].
The following diagrams illustrate the metabolic activation of this compound and a generalized workflow for evaluating its antiviral activity.
For researchers designing clinical trials, monitoring adherence is critical for interpreting results. The table below summarizes the most common methods [1] [2].
| Method | Description | Key Considerations for Researchers |
|---|---|---|
| Direct Measures | Drug level assays in blood, urine, or hair samples [1] [3]. | High fidelity, but invasive and costly. Consider for validation subgroups [4] [1]. |
| Electronic Monitoring | "Smart" containers record opening events [4] [1]. | Provides rich data on timing and taking adherence; can be expensive for large trials [1]. |
| Pharmacy Refills / Pill Counts | Secondary database analysis or physical counts of returned medication [4] [1] [2]. | Less invasive, but can overestimate adherence (e.g., if pills are discarded) [4] [1]. |
| Clinical Assessment / Self-Reporting | Patient interviews, questionnaires (e.g., Morisky Scale) [4] [1] [2]. | Simple and low-cost, but prone to recall bias and social desirability effects [4] [1]. |
Q: What are the standard metrics for quantifying adherence in a trial? A: The two most widely used metrics are the Medication Possession Ratio (MPR) and the Proportion of Days Covered (PDC). In most instances, a patient with an MPR or PDC ≥ 0.80 (or 80%) is considered "adherent" [1]. Persistence, which is the duration of time from treatment initiation to discontinuation, is another critical measure for long-term trials [1] [5].
Q: How can we mitigate the common risk of overestimating adherence in trials? A: Several factors can lead to overestimation, including "white coat adherence" (where patients are more adherent just before a clinic visit). To improve data fidelity, consider blinding patients to the primary monitoring method, implementing longer follow-up periods, and using a combination of the methods listed above (e.g., self-report plus drug level testing in a sub-group) for validation [1].
Adherence barriers are multifaceted. Addressing them requires a proactive, multi-pronged strategy. The following workflow outlines a systematic approach to identifying and resolving common adherence challenges.
The interventions above are supported by clinical evidence:
For scientists aiming to study adherence interventions, here are detailed methodologies for two key experiments.
Experiment 1: Evaluating the Impact of a Reminder System on Adherence
Experiment 2: Assessing the Correlation Between Patient-Provider Concordance and Adherence
Amdoxovir (AMDX, DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that was in development for the treatment of HIV-1 [1]. It is a prodrug that is rapidly converted to its active form, dioxolane guanosine (DXG), which is then phosphorylated to DXG-triphosphate (DXG-TP) within cells [2]. DXG-TP competes with the natural substrate dGTP for incorporation into viral DNA by HIV reverse transcriptase, thereby terminating the DNA chain and inhibiting viral replication [3] [2].
The table below summarizes key characteristics of this compound:
| Property | Description |
|---|---|
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1] |
| Active Form | Dioxolane Guanine (DXG) [2] |
| Active Metabolite | DXG-Triphosphate (DXG-TP) [3] [2] |
| Mechanism of Action | Competes with dGTP; incorporation into viral DNA causes chain termination [3] [2] |
| Development Status | Phase II trials (terminated or withdrawn; no further studies apparent) [1] |
This activation pathway and its interaction with the viral lifecycle can be visualized as follows:
Diagram Title: this compound Activation and Mechanism of Action
Viral breakthrough and resistance to this compound/DXG in cell culture studies are primarily associated with the selection of specific mutations in the HIV-1 reverse transcriptase gene.
The table below summarizes the key resistance mutations and their cross-resistance implications:
| Mutation | Effect on this compound/DXG Susceptibility | Cross-Resistance and Phenotypic Interactions |
|---|---|---|
| K65R | Confers resistance [2] [4] | Confers cross-resistance to tenofovir, abacavir, and didanosine [2]. This mutation can increase sensitivity to zidovudine (AZT) [4]. |
| L74V | Confers resistance [2] [4] | Selected for by didanosine; virus remains sensitive to zidovudine [2] [4]. |
| K65R/Q151M | Confers resistance [3] | This double mutant is associated with multi-NRTI resistance [3]. |
| Thymidine Analogue Mutations (TAMs) | Largely remains sensitive [2] [4] | The K65R mutation and TAMs demonstrate a bidirectional phenotypic antagonism, meaning they rarely emerge together [4]. |
Preclinical and early clinical data suggest that a strategic combination of this compound with other antiretrovirals can overcome or delay resistance.
The combination of this compound and zidovudine is a promising strategy due to their complementary resistance profiles [4].
The results of this clinical study are summarized below:
| Treatment Group | Mean Change in Viral Load (log₁₀) |
|---|---|
| Placebo | +0.10 |
| Zidovudine 200 mg bid | -0.69 |
| Zidovudine 300 mg bid | -0.55 |
| This compound 500 mg bid | -1.09 |
| This compound + Zidovudine (200 mg bid) | -2.00 |
| This compound + Zidovudine (300 mg bid) | -1.69 |
Inhibiting the host enzyme inosine monophosphate dehydrogenase (IMPDH) can potentiate the effect of this compound [3].
The overall strategy for managing viral breakthrough based on these findings is illustrated here:
Diagram Title: Viral Breakthrough Management Strategy
For researchers investigating this compound, here are summaries of key methodologies from the literature.
This protocol assesses the synergy between this compound/DXG and IMPDH inhibitors like mycophenolic acid (MPA) [3].
This design can be used to evaluate the antiviral activity and tolerability of combination therapy in humans [4].
| Feature | Amdoxovir (DAPD) | Lamivudine (3TC) |
|---|---|---|
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI), guanosine analogue [1] | Nucleoside Reverse Transcriptase Inhibitor (NRTI), cytosine analogue [2] |
| Status | Phase 2 of clinical development [1]; one listed trial was withdrawn [3] | Approved and widely used; on WHO Essential Medicines List [2] |
| Efficacy Data | Limited. In a small, short-term study, this compound (500 mg bid) with Zidovudine showed a mean viral load decline of -1.69 to -2.00 log10 [1]. | Extensive. A cornerstone of HIV therapy; demonstrates high efficacy in modern dual-therapy regimens (e.g., with Dolutegravir), with >90% of patients achieving viral suppression [4] [5]. |
| Resistance Profile | Active against some resistant strains (M184V, TAMs) but susceptibility is reduced by K65R and L74V mutations [1]. | Rapid selection of the M184V mutation, which confers high-level resistance. However, continuing 3TC despite resistance may offer some clinical benefit [2]. |
| Key Characteristics | Prodrug of dioxolane guanosine (DXG); synergistic effects observed with IMPDH inhibitors like mycophenolic acid [6] [1]. | High oral bioavailability; minimal metabolism via CYP450; considered virustatic; dosage must be adjusted for renal impairment [2]. |
The search results provided some specific experimental data, though not from head-to-head studies.
This compound Clinical Trial Data: A proof-of-principle study investigated this compound alone and in combination with Zidovudine (ZDV). The methodology and key results were as follows [1]:
Lamivudine in Modern Regimens: Recent studies support the efficacy of Lamivudine as part of a two-drug regimen [4] [5]:
The following diagrams illustrate the distinct activation pathways and resistance profiles of this compound and Lamivudine.
Diagram 1: Comparison of Intracellular Activation Pathways. This compound requires conversion to its active form, while Lamivudine is directly phosphorylated.
Diagram 2: Key Resistance Mutations and Cross-Resistance Profiles.
The following table summarizes key quantitative findings from a clinical study investigating the short-term antiviral activity of amdoxovir (also known as DAPD) alone and in combination with zidovudine [1] [2].
| Treatment Regimen (Twice-daily for 10 days) | Mean Change in Viral Load (log₁₀ copies/mL) | Area Under the Virus Depletion Curve (AUCVL) | Key Findings |
|---|---|---|---|
| Placebo | +0.10 | Not Specified | Baseline control |
| Zidovudine 200 mg | -0.69 | Not Specified | Antiviral activity observed |
| Zidovudine 300 mg | -0.55 | Not Specified | Antiviral activity observed |
| This compound 500 mg | -1.09 | Not Specified | Greater activity than Zidovudine monotherapy |
| This compound 500 mg + Zidovudine 200 mg | -2.00 | Not Specified | Synergistic effect; significantly more potent than this compound alone (P=0.021) |
| This compound 500 mg + Zidovudine 300 mg | -1.69 | Not Specified | Synergistic effect |
The clinical study also noted that the combination therapy markedly decreased viral load variability compared to this compound monotherapy and was well-tolerated with only mild to moderate adverse events reported [1] [2].
To ensure reproducibility, here are the methodological details from the key clinical study [1]:
The synergistic effect of this compound and zidovudine is rooted in their complementary biochemical and resistance pathways.
The diagram above illustrates the key mechanistic relationships, and the synergy can be broken down into three main aspects:
The collected evidence indicates that the this compound and zidovudine combination warrants further investigation. Key considerations for future development include:
The table below summarizes the key resistance mutations and their effects for tenofovir and amdoxovir.
| Feature | Tenofovir (TDF) | This compound (AMDX) |
|---|---|---|
| Primary Resistance Mutations | K65R [1] [2] [3] | K65R, L74V [4] [5] |
| Other Relevant Mutations | Thymidine Analogue Mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [6] [1] | Shows activity against some viruses with TAMs [4] |
| Impact of K65R | Confers 3-4 fold reduced susceptibility [1] | Confers reduced susceptibility [4] [5] |
| Impact of M184V | Can slightly increase susceptibility to TDF (resensitization effect) [1] | Retains activity against the M184V/I mutation [7] [4] |
| Cross-Resistance | K65R confers cross-resistance to ABC, ddI, FTC, 3TC [4] | K65R/L74V confer cross-resistance to ddI, ABC, FTC, 3TC [4] |
| Notable Interactions | Resensitized by M184V in the presence of TAMs [1] | K65R can revert AZT-resistant virus to AZT-sensitive state; synergistic with AZT [7] [4] |
The resistance profiles of these drugs are defined by distinct yet interconnected biochemical pathways.
For tenofovir, the K65R mutation in the HIV-1 reverse transcriptase (RT) is the primary resistance pathway [1] [2] [3]. This mutation works through a discrimination mechanism, whereby the altered enzyme more effectively differentiates between the natural nucleotide substrate (dATP) and the active form of the drug, tenofovir-diphosphate (TFV-DP), leading to its reduced incorporation into the viral DNA [8].
Another key mechanism, particularly for drugs like zidovudine (AZT), is the excision mechanism. Interestingly, the K65R mutation antagonizes this excision pathway [7]. This creates a bidirectional antagonism between the K65R and TAM pathways, meaning viruses usually select one pathway or the other, but not both [7].
The M184V mutation, which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC), has a resensitizing effect on viruses that have become resistant to tenofovir due to TAMs [1].
This compound is a prodrug that is converted to its active form, dioxolane guanosine (DXG) [4]. Its primary resistance mutations are K65R and L74V [4] [5]. Similar to tenofovir, K65R confers cross-resistance to other NRTIs like abacavir (ABC), didanosine (ddI), and lamivudine (3TC) [4].
A critical and distinguishing feature of this compound is its favorable interaction with zidovudine (AZT). The K65R mutation can resensitize a virus to AZT [7]. Furthermore, in vitro studies show that when this compound and AZT are combined, the selection of drug-resistant mutations is delayed or prevented [7] [4]. This synergistic combination also demonstrated significant antiviral activity in a clinical proof-of-concept study [7] [4].
The following diagram illustrates the core resistance mechanisms and the key interaction between the pathways for tenofovir and this compound.
The comparative profile is supported by concrete clinical and laboratory findings.
| Compound | Context / Model | Key Findings | Reference |
|---|---|---|---|
| Tenofovir | Clinical study (Uganda, n=182) | K65R prevalence: 21.1% in patients failing an EFV-based regimen. M184V/I: 67.3%. | [6] |
| In vitro phenotypic study | K65R conferred a 3 to 4-fold reduction in susceptibility to tenofovir. | [1] | |
| In vitro & clinical analysis | The M184V mutation resensitized viruses with TAMs to tenofovir. | [1] | |
| This compound | 10-day clinical trial (n=24) | AMDX monotherapy: -1.09 log₁₀ VL. AMDX + AZT (200mg): -2.00 log₁₀ VL (synergy, P=0.021). | [7] [4] |
| In vitro selection & combination | AMDX alone selected for K65R or L74V. AMDX + AZT together prevented detection of resistant mutations through 28 weeks. | [7] [4] | |
| In vitro susceptibility | AMDX/DXG retained activity against HIV with M184V/I and some strains with TAMs. | [4] |
The data presented rely on standardized and advanced virological methods:
Amdoxovir is a prodrug that is rapidly converted to its active form, dioxolane guanosine (DXG), which is then phosphorylated within cells to the active DXG-triphosphate (DXG-TP) [1] [2]. DXG-TP acts as a chain terminator, inhibiting HIV-1 reverse transcriptase (RT) [3].
The table below summarizes key in vitro experimental data on the antiviral activity of AMDX/DXG against various HIV-1 mutants.
| Virus Strain / Mutant | Reported Activity (In Vitro) | Experimental Context (Cell Type) |
|---|---|---|
| Wild-type HIV-1 | Potent inhibition [2] [4] | Primary human PBM cells [4] |
| M184V/I | Retains activity [1] [2] [4] | HIV-infected primary human lymphocytes [1] |
| Thymidine Analog Mutants (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Retains activity [1] [2] | HIV-infected primary human lymphocytes [1] | | 69SS Double Insertion | Retains activity [2] | Information not specified in sources | | K65R | Reduced susceptibility / Resistance [2] [5] [3] | In vitro selection studies [2] | | L74V | Reduced susceptibility / Resistance [2] [5] | In vitro selection studies [2] | | Q151M | Reduced susceptibility [3] | Information not specified in sources |
The following table compares AMDX/DXG with other NRTIs based on two key biochemical mechanisms of resistance.
| NRTI | Susceptibility to Viruses with TAMs | Rate of ATP-Dependent Removal by Mutant RT (D67N, K70R, T215Y) [6] |
|---|---|---|
| This compound / DXG | Retains activity [1] [2] | Low (5th out of 8 NRTIs tested) [6] |
| Zidovudine (AZT) | Resistant | Very High (1st out of 8) [6] |
| Stavudine (d4T) | Information not specified | High (2nd out of 8) [6] |
| Lamivudine (3TC) | Resistant (due to M184V) | Low (6th out of 8) [6] |
| Didanosine (ddI) | Information not specified | Very Low (7th out of 8) [6] |
| Tenofovir | Information not specified | Very Low (8th out of 8) [6] |
The data presented above are derived from standard and validated virological and biochemical assays. Here are outlines of the core methodologies.
This protocol is used to determine the EC₅₀ (50% effective concentration) of a drug against different HIV-1 strains [4].
This biochemical assay measures the ability of HIV-1 RT to excise an incorporated NRTI from a terminated DNA chain, a key resistance mechanism [6].
The diagram below illustrates the activation of this compound and the resistance mutations that impact its efficacy.
The following data comes from a Phase Ib/IIa randomized, double-blind, proof-of-concept study. Patients not on antiretroviral therapy, with HIV-1 RNA ≥5,000 copies/mL, received one of the listed treatments twice daily for 10 days [1].
Table 1: Viral Load Change from Baseline after 10-Day Monotherapy and Combination Therapy
| Treatment Regimen | Mean Change in Viral Load (log₁₀ copies/mL) |
|---|---|
| Placebo | +0.10 |
| Zidovudine 200 mg | -0.69 |
| Zidovudine 300 mg | -0.55 |
| Amdoxovir 500 mg | -1.09 |
| This compound 500 mg + Zidovudine 200 mg | -2.00 |
| This compound 500 mg + Zidovudine 300 mg | -1.69 |
Source: Adapted from Antivir Ther. 2010;15(2):185–192 [1].
Table 2: Analysis of Combination Therapy vs. Monotherapy
| Comparison | Statistical Outcome (P-value) |
|---|---|
| AMDX + ZDV (200 mg) vs. AMDX monotherapy (Mean VL decline) | P = 0.021 |
| AMDX + ZDV (200 mg) vs. AMDX monotherapy (AUCVL) | P = 0.019 |
Source: Adapted from Antivir Ther. 2010;15(2):185–192 [1]. AUCVL: Area under the virus depletion curve.
For the key study cited above, the methodology was as follows [1]:
This compound is a prodrug that is rapidly converted to its active metabolite, dioxolane guanosine (DXG) [2]. DXG is then phosphorylated intracellularly to DXG-triphosphate (DXG-TP), which acts as a chain terminator, competing with the natural substrate dGTP for incorporation by HIV-1 reverse transcriptase [2] [3].
The observed synergy with zidovudine is thought to arise from their complementary resistance profiles. The K65R mutation, which can be selected by this compound, has been shown to increase viral sensitivity to zidovudine. Conversely, zidovudine-resistant thymidine analog mutations (TAMs) can resensitize the virus to this compound/DXG [1]. This bidirectional antagonism between resistance pathways helps delay or prevent the emergence of resistant virus when the two drugs are combined.
The diagram below illustrates the activation pathway of this compound and its synergistic relationship with zidovudine at a mechanistic level.
The combination of this compound and zidovudine, potentially at a reduced dose of 200 mg to limit toxicity while maintaining efficacy, has been identified as a regimen that warrants further development for the treatment of HIV infection [1]. The combination showed a marked decrease in viral load variability compared to this compound alone, suggesting a more consistent antiviral response [1] [2].
| Susceptibility | HIV-1 Strain or Mutation | Experimental Data / Context |
|---|---|---|
| Retained Susceptibility | M184V/I (confers resistance to lamivudine/emtricitabine) | "DXG has shown good activity in vitro against HIV-1 strains resistant to lamivudine or emtricitabine (M184V/I)." [1] |
| | Thymidine Analogue Mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [1] | Active against strains containing TAMs [1] [2]. Synergy with zidovudine prevents TAM selection [1]. | | | 69SS double insertion | Active against this multi-NRTI-resistant strain [1] [2]. | | Reduced Susceptibility | K65R (selected by tenofovir, abacavir, stavudine) | The K65R mutation "confers decreased susceptibility to amdoxovir" [2] and is "associated with reduced susceptibility" [1]. | | | L74V (selected by didanosine) | The L74V mutation "is associated with decreased susceptibility to this compound" [2] and is selected during in vitro passage with AMDX [1]. |
Research indicates that combining this compound with other drugs can not only enhance antiviral activity but also suppress the emergence of resistant mutants.
The data in the table and the evidence for synergistic combinations are derived from robust experimental methods. Below are the protocols for key assays cited.
This methodology supports the clinical data on the synergy between this compound and zidovudine [1] [3] [4].
This methodology supports the findings that IMPDH inhibitors can reverse resistance to this compound [5].
This compound presents a promising profile for treating NRTI-resistant HIV, particularly in strategic combinations. Its development, especially in combination with zidovudine or IMPDH inhibitors, could offer valuable new options for managing complex resistance scenarios.
The table below summarizes the key efficacy data from a Phase Ib/IIa randomized, double-blind, placebo-controlled study. Patients were untreated and had plasma HIV-1 RNA ≥5,000 copies/mL. After 10 days of twice-daily treatment, the following changes in viral load (VL) were observed [1] [2]:
| Treatment Regimen (twice-daily) | Mean Change in Viral Load (log₁₀) | Key Findings |
|---|---|---|
| Placebo | +0.10 | Baseline for comparison [1] |
| Zidovudine 300 mg | -0.55 | Standard dose reference [1] |
| Zidovudine 200 mg | -0.69 | Reduced dose showed comparable/better activity than 300mg dose [1] |
| Amdoxovir 500 mg | -1.09 | Demonstrated standalone antiviral activity [1] |
| This compound 500 mg + Zidovudine 300 mg | -1.69 | Strong antiviral effect of combination [1] |
| This compound 500 mg + Zidovudine 200 mg | -2.00 | Most potent regimen; synergy was statistically significant (P=0.021) [1] |
The combination of 500 mg this compound with 200 mg zidovudine was significantly more potent than this compound monotherapy in both the area under the virus depletion curve and mean viral load decline, suggesting a synergistic effect [1]. The combination therapy also showed markedly decreased variability in viral load response compared to this compound alone [1].
The data in the table above was generated under the following clinical trial methodology [1]:
The rationale for combining this compound and zidovudine, particularly at a reduced dose, is grounded in their complementary pharmacological properties.
Diagram 1: Pharmacological Rationale for the this compound-Zidovudine Combination
Synergy and Counter-Selection of Resistance: In vitro studies demonstrated that this compound and zidovudine act synergistically [1]. The active form of this compound, DXG, maintains activity against HIV-1 strains with the M184V/I mutation and strains containing thymidine analogue mutations (TAMs) [1]. Conversely, the K65R mutation, which can confer resistance to DXG, has been shown to revert zidovudine-resistant virus back to a zidovudine-sensitive state [1]. This creates a favorable resistance profile where the two drugs mutually suppress the emergence of resistance mutations against the other [1] [3].
Rationale for Reduced Zidovudine Dosing: An in silico (computer simulation) pharmacokinetic and enzyme kinetic study suggested that a reduced zidovudine dose of 200 mg twice daily could decrease intracellular levels of zidovudine-monophosphate (ZDV-MP), which is associated with toxicity (e.g., bone marrow suppression), while maintaining levels of zidovudine-triphosphate (ZDV-TP), which is responsible for the antiviral effect [1] [4]. This forms the basis for the hypothesis that the reduced dose could offer an improved safety profile without compromising efficacy.
Lack of Pharmacokinetic Interaction: An intense pharmacokinetic study conducted alongside the efficacy trial concluded that coadministration of this compound with either 200 mg or 300 mg zidovudine did not significantly change the plasma pharmacokinetic parameters or percent recovery in the urine of either drug or their metabolites [5]. This lack of interaction simplifies the dosing regimen.
Safety and Tolerability: In the 10-day study, all reported adverse events were mild to moderate [1]. It is important to note that animal toxicology studies and some human trials identified potential safety signals with this compound, including lens opacities and obstructive nephropathy at high doses, though no renal abnormalities were attributed to the drug in clinical trials [1].
However, it is important to note the limited scope of the available data. The core results are from a short-term (10-day) study. A later planned extension study (NCT01738555) with the objective of examining safety and efficacy for 36 weeks was withdrawn prior to recruitment, so no long-term data from that trial is available [6].
The table below summarizes the available quantitative data on Amdoxovir's (also known as DAPD) antiviral activity from pre-clinical and clinical studies.
| Aspect | Experimental Data/Findings | Context & Source |
|---|---|---|
| Mechanism of Action | Prodrug of dioxolane guanosine (DXG); active form is DXG-triphosphate (Ki=0.019 μM) [1] [2]. | In-vitro data on mechanism and potency [1] [2]. |
| Antiviral Spectrum (In-Vitro) | Active against HIV-1 & HBV; retains activity against viruses with M184V/I, Thymidine Analogue Mutations (TAMs), and the 69SS double insert [1] [3]. | Demonstrates potential for treating drug-resistant HIV strains [1] [3]. |
| Reduced Susceptibility (In-Vitro) | K65R and L74V mutations are associated with decreased susceptibility to this compound [1]. | Identifies key resistance pathways [1]. |
| Clinical Efficacy (10-day trial) | Monotherapy (500mg bid): Mean viral load change: -1.09 log₁₀ [4] [3]. Combination with Zidovudine (200mg bid): Mean viral load change: -2.00 log₁₀ [4] [3]. | Phase II proof-of-concept study showing synergistic effect with zidovudine [4] [3]. |
For researchers, here is a detailed methodology from a key clinical trial that evaluated this compound's short-term efficacy.
The following diagram illustrates the activation pathway of this compound and its key resistance and synergy mechanisms.
This compound Activation and Resistance Profile
Research highlighted several promising combination strategies for this compound, primarily focused on managing resistance:
Based on the available information, it is crucial to note that the clinical development of this compound appears to have been discontinued. A Phase II trial was terminated in 2013, and another was withdrawn before starting, with no further studies reported since [5]. Consequently, no data from long-term efficacy studies exists.
The available short-term data suggests this compound had potential, particularly for treatment-experienced patients with resistant virus. However, without the long-term studies that would have occurred in Phase III trials, a full understanding of its efficacy and safety profile over time remains unknown.
| Parameter | Description & Data |
|---|---|
| Drug Name | This compound (AMDX); also known as (-)-β-D-2,6-diaminopurine dioxolane (DAPD) [1] [2] [3] |
| Role | Oral prodrug [4] |
| Active Metabolite | Dioxolane Guanine (DXG) [1] [2] |
| Primary Mechanism | Nucleoside Reverse Transcriptase Inhibitor (NRTI). DXG-triphosphate competes with natural dGTP for incorporation by HIV-1 Reverse Transcriptase, acting as a chain terminator [1] [2]. |
| Activation Pathway | DAPD → (deaminated by adenosine deaminase) → DXG → (phosphorylated by cellular kinases) → DXG-Triphosphate (active form) [1] [2]. |
| Intracellular Half-life (DXG-TP) | Approximately 16 hours in activated primary human lymphocytes [1]. |
| Key Resistance Mutations | K65R and L74V in HIV-1 RT are associated with decreased susceptibility [1]. |
The following diagram illustrates the metabolic activation pathway of this compound and the experimental strategy used to study its activity:
Research indicates that this compound's antiviral effect can be enhanced by modulating the host cell's nucleotide environment.
The experimental workflow for this combination study is outlined below:
| Drug Name | Active Metabolite | Intracellular Half-Life (Hours) | Key Supporting Data |
|---|---|---|---|
| Amdoxovir (DAPD) | DXG-TP | ~16 hours (in activated primary human lymphocytes) [1] | The t1/2 of DXG-TP was ~16 hours in activated primary human lymphocytes, suggesting twice-a-day (BID) dosing [1]. |
| Tenofovir (TDF) | TFV-DP | 70 - 150 hours (regardless of concomitant ART) [2] | Long intracellular half-life supports convenient once-daily dosing [2]. |
| Emtricitabine (FTC) | FTC-TP | 39 hours [3] | Longer intracellular half-life supports suitability for once-daily dosing [3]. |
| Abacavir (ABC) | CBV-TP | 20.6 hours [3] | Data from clinical pharmacology studies support once or twice-daily dosing [3]. |
| Zidovudine (AZT) | AZT-TP | 7 hours [3] | Relatively short intracellular half-life typically requires multiple daily doses; an extended-release (XR) formulation was explored to enable once-daily dosing [3]. |
| Stavudine (d4T) | d4T-TP | 3.5 hours [3] | Short intracellular half-life typically requires multiple daily doses; an extended-release (XR) formulation was developed to enable once-daily dosing [3]. |
Note: The table above includes data for drugs where a specific intracellular half-life was provided in the search results. It is not an exhaustive list of all NRTIs.
The key data for this compound and the other NRTIs were derived from established cellular pharmacology and clinical pharmacokinetic studies. Here are the detailed methodologies:
For this compound (DXG-TP half-life): The half-life of approximately 16 hours was determined in activated primary human lymphocytes isolated from human peripheral blood [1]. The cells were exposed to the drug, and the intracellular concentration of the active triphosphate (DXG-TP) was measured over time using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the decay rate and half-life [1].
For other NRTIs: The intracellular half-life data for drugs like tenofovir, emtricitabine, and abacavir are typically obtained from clinical pharmacology studies in HIV-infected patients or healthy volunteers [3]. Peripheral Blood Mononuclear (PBM) cells are serially sampled after drug administration. The intracellular concentrations of the active triphosphate metabolites are quantified, and pharmacokinetic parameters, including half-life, are calculated from the resulting concentration-time data [3].
The following diagram illustrates the intracellular activation pathway of this compound and its mechanism of action as a chain terminator, which is relevant to its pharmacological activity.
This compound is first converted to its primary active metabolite, dioxolane guanine (DXG), by the ubiquitous enzyme adenosine deaminase [1]. DXG then undergoes three sequential phosphorylation steps by cellular kinases to form the active moiety, DXG-triphosphate (DXG-TP), which is a potent inhibitor of HIV-1 reverse transcriptase [1] [4]. Once incorporated into the growing DNA chain by reverse transcriptase, the molecule acts as a chain terminator because it lacks the 3'-hydroxyl group needed to form the next phosphoester bond, thereby halting viral DNA synthesis [5] [6].
The table below summarizes the key characteristics of this compound based on the search results.
| Feature | Description |
|---|---|
| Drug Name | This compound (DAPD, (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine) [1] |
| Category | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1] |
| Primary Indication | Investigational drug for HIV-1 infection [1] |
| Active Metabolite | (-)-β-D-1,3-Dioxolane Guanosine (DXG) [1] |
| Key Mechanism | DXG-triphosphate inhibits HIV-1 reverse transcriptase, causing chain termination [1] |
| Notable Feature | Potent activity against HIV strains resistant to other NRTIs (e.g., AZT, 3TC) [1] |
Since this compound's profile for HBV is not found, the table below outlines the current standard-of-care oral antiviral treatments for chronic Hepatitis B, which are distinct from this compound's target [2] [3].
| Drug Name | Drug Class | Key Feature for HBV | Considerations |
|---|---|---|---|
| Entecavir | Nucleoside analogue | High potency, high genetic barrier to resistance [2]. | First-line treatment; no known bone or renal toxicity [2]. |
| Tenofovir Disoproxil Fumarate (TDF) | Nucleotide analogue | High potency, high genetic barrier to resistance [2]. | Potential for nephrotoxicity and reduction in bone mineral density [2]. |
| Tenofovir Alafenamide (TAF) | Nucleotide analogue | High potency, high genetic barrier to resistance [2]. | Improved renal and bone safety profile compared to TDF [2]. |
| Emtricitabine | Nucleoside analogue | Active against both HBV and HIV [3]. | Not FDA-approved for HBV monotherapy due to low barrier to resistance [2] [3]. |
| Lamivudine | Nucleoside analogue | Active against both HBV and HIV [3]. | No longer recommended as initial therapy due to high resistance rates [2]. |
The methodologies used to evaluate this compound's anti-HIV efficacy can provide a template for future HBV research. One key experiment involved assessing the compound's activity in cell-based assays [1]:
LAI strain.The following diagram illustrates the activation pathway of this compound and its mechanism of action against HIV, as described in the research [1].